N-cyclobutyl-3-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclobutyl-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUHREDXJWKVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Synthetic Paradigms of N-Cyclobutyl-3-Fluoroaniline in Modern Drug Discovery
Executive Summary
N-cyclobutyl-3-fluoroaniline is a highly versatile secondary aniline building block utilized extensively in contemporary medicinal chemistry and drug discovery. The strategic integration of a cyclobutyl moiety with a meta-fluorinated aniline core provides an exceptional combination of steric constraint, modulated basicity, and tuned lipophilicity. This technical guide dissects the structural rationale, physicochemical properties, and synthetic methodologies associated with this scaffold, providing a comprehensive framework for researchers and drug development professionals.
Structural Rationale and Causality in Drug Design
The architectural design of N-cyclobutyl-3-fluoroaniline is rooted in strict structure-activity relationship (SAR) principles. Each functional group is deliberately chosen to overcome common pharmacokinetic and pharmacodynamic liabilities.
-
The Cyclobutyl Motif: Unlike highly flexible linear alkyl chains (e.g., n-butyl), the cyclobutyl ring restricts the conformational space of the molecule. This rigidity minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket. Furthermore, the cyclobutyl group enhances metabolic stability compared to linear chains, effectively shielding the secondary amine from rapid N-dealkylation by cytochrome P450 enzymes. It offers a "Goldilocks" balance: it avoids the high ring strain and potential metabolic ring-opening of cyclopropyl groups, while preventing the steric bulk issues associated with larger cyclopentyl rings.
-
The 3-Fluoro Substituent: The introduction of fluorine at the meta position serves dual electronic and steric purposes. Electronically, the strongly electronegative fluorine atom withdraws electron density from the aromatic ring via inductive effects, thereby lowering the pKa of the aniline nitrogen. This pKa modulation is critical for optimizing membrane permeability and preventing the molecule from becoming excessively basic and trapped in acidic intracellular compartments. Sterically, fluorine acts as a bioisostere for hydrogen but provides a metabolic block against aromatic hydroxylation. Crucially, placing it at the 3-position (meta) leaves the 4-position (para) open for downstream functionalization, a feature heavily exploited in commercially available derivatives like1[1].
Physicochemical Profiling
Understanding the baseline physicochemical metrics of this scaffold is essential for predicting its behavior in complex biological systems.
| Property | Value | Causality / Implication in Drug Development |
| CAS Number | 1249444-92-5 | Unique identifier for procurement and registry tracking[2]. |
| Molecular Formula | C₁₀H₁₂FN | Represents the exact atomic composition. |
| Molecular Weight | 165.21 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[3]. |
| SMILES | FC1=CC=CC(NC2CCC2)=C1 | Enables computational modeling, docking, and virtual screening. |
| Topological Polar Surface Area | ~12.0 Ų | Highly lipophilic profile ensures excellent passive membrane permeability. |
Synthetic Methodology: Reductive Amination Workflow
The most robust, scalable, and atom-economical method for synthesizing N-cyclobutyl-3-fluoroaniline is the reductive amination of 3-fluoroaniline with cyclobutanone.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: the intermediate imine formation must be confirmed via TLC (using a UV lamp at 254 nm, as the fluorinated aromatic ring is highly UV-active) before the addition of the reducing agent. This ensures no unreacted cyclobutanone is prematurely reduced to cyclobutanol, maximizing the yield of the target secondary amine.
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-fluoroaniline (1.0 equiv) and cyclobutanone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE)[4].
-
Imine Condensation: Add a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 2 hours.
-
Causality: The mildly acidic environment selectively protonates the carbonyl oxygen of cyclobutanone, increasing its electrophilicity and accelerating nucleophilic attack by the aniline, without fully protonating the weakly basic 3-fluoroaniline.
-
-
Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).
-
Causality: NaBH(OAc)₃ is specifically chosen over harsher agents like NaBH₄. It selectively reduces the protonated imine (iminium ion) without reducing any residual ketone, preventing the formation of unwanted side products.
-
-
Completion & Quenching: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate gradient) to yield pure N-cyclobutyl-3-fluoroaniline.
Stepwise reductive amination workflow for synthesizing N-cyclobutyl-3-fluoroaniline.
Pharmacological Applications and Structural Biology
N-cyclobutyl-3-fluoroaniline serves as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its secondary amine acts as a highly reactive nucleophile for further functionalization, such as cross-coupling reactions (e.g., Buchwald-Hartwig amination) or amide/sulfonamide bond formations.
For instance, in the development of targeted4, sulfonamide derivatives incorporating fluorinated aniline motifs have demonstrated enhanced selectivity and potency[4]. The cyclobutyl group is uniquely sized to fit into specific hydrophobic sub-pockets within the enzyme's active site, while the fluorine atom can engage in multipolar interactions or halogen bonding with the protein backbone.
Logical relationships between structural features and pharmacological properties.
References
- Title: WO2017018803A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor Source: Google Patents URL
-
Title: Primary Amines Catalog (November 2017) Source: Namiki URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS: 1249444-92-5 | CymitQuimica [cymitquimica.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. WO2017018803A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
Technical Monograph: N-Cyclobutyl-3-Fluoroaniline
[1]
Chemical Identity & Informatics
N-cyclobutyl-3-fluoroaniline is a secondary amine featuring a fluorinated aromatic ring coupled to a cyclobutyl moiety. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands, where the cyclobutyl group acts as a lipophilic, metabolically stable bioisostere for alkyl chains.
Core Identifiers
| Attribute | Detail |
| Chemical Name | N-cyclobutyl-3-fluoroaniline |
| CAS Registry Number | 1249444-92-5 |
| Molecular Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol |
| Canonical SMILES | FC1=CC=CC(NC2CCC2)=C1 |
| InChI String | InChI=1S/C10H12FN/c11-9-3-1-2-8(7-9)12-10-5-4-6-10/h1-3,7,10,12H,4-6H2 |
Physicochemical Profile (Predicted)[5][6][7][8][9]
-
LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic due to the cyclobutyl ring).
-
pKa (Conjugate Acid): ~3.5 – 4.0. The electron-withdrawing fluorine atom at the meta position decreases the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).
-
H-Bond Donors: 1 (Secondary amine NH).
-
H-Bond Acceptors: 2 (Nitrogen lone pair, Fluorine).
Synthetic Methodology
The most robust and scalable route to N-cyclobutyl-3-fluoroaniline is via Reductive Amination . This method avoids the over-alkylation often seen with direct alkylation (e.g., using cyclobutyl bromide) and allows for mild reaction conditions.
Protocol: Reductive Amination
Reaction: Condensation of 3-fluoroaniline with cyclobutanone followed by reduction.
Reagents & Conditions
-
Amine: 3-Fluoroaniline (1.0 equiv)[1]
-
Carbonyl: Cyclobutanone (1.1 – 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating imine formation.
Step-by-Step Workflow
-
Imine Formation: Charge a reaction vessel with 3-fluoroaniline and DCE. Add cyclobutanone and acetic acid. Stir at room temperature for 30–60 minutes to allow the equilibrium formation of the imine/hemiaminal intermediate.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Quench: Quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate).
Mechanistic Pathway Visualization
The following diagram illustrates the conversion of the carbonyl to the secondary amine via the iminium ion intermediate.
Figure 1: Reductive amination pathway utilizing mild hydride donors to ensure selectivity for the mono-alkylated product.
Structural Analysis & Applications in Drug Discovery
N-cyclobutyl-3-fluoroaniline is not merely a solvent or reagent; it is a scaffold designed to modulate the pharmacokinetic (PK) properties of a drug candidate.
The "Fluorine Effect"
The fluorine atom at the meta position (C3) serves two primary functions:
-
Metabolic Stability: It blocks the C3 position from oxidative metabolism (e.g., hydroxylation by Cytochrome P450 enzymes), extending the half-life of the molecule.
-
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This lowers the pKa of the aniline nitrogen, reducing its potential to be protonated at physiological pH, which can improve membrane permeability and oral bioavailability.
The Cyclobutyl Advantage
The cyclobutyl group is a "privileged structure" in modern medicinal chemistry:
-
Conformational Restriction: Unlike a flexible n-butyl chain, the cyclobutyl ring restricts the conformational freedom of the N-substituent. This can reduce the entropic penalty upon binding to a target protein (e.g., a kinase ATP pocket).
-
Bioisosterism: It acts as a bioisostere for tert-butyl or iso-propyl groups but with a distinct vector and slightly different lipophilicity profile.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore dissection highlighting the functional roles of the fluorine and cyclobutyl moieties.
Safety & Handling
As an aniline derivative, this compound should be handled with strict safety protocols.
-
GHS Classification (Predicted):
-
Acute Toxicity (Oral/Inhalation): Category 3/4 (Harmful/Toxic).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Specific Target Organ Toxicity: Potential for blood disorders (methemoglobinemia) typical of anilines.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust or aerosols.
References
-
PubChem Compound Summary. "N-cyclobutyl-3-fluoroaniline." National Center for Biotechnology Information. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link
-
Wako Chemical. "N-Cyclobutyl-3-fluoroaniline Product Information (CAS 1249444-92-5)." Fujifilm Wako Pure Chemical Corporation. Link
N-Cyclobutyl-3-fluoroaniline: A Technical Guide to Solubility in Organic Solvents
Abstract
N-cyclobutyl-3-fluoroaniline is a substituted aniline derivative with potential applications in pharmaceutical and agrochemical research and development. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a detailed analysis of the factors governing the solubility of N-cyclobutyl-3-fluoroaniline, offers predicted solubility profiles in a range of common organic solvents, and presents robust experimental protocols for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound to facilitate its effective application.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the utility of a chemical entity in numerous applications.[1][2] In the realm of drug discovery and development, aqueous and organic solvent solubility are critical parameters that influence a compound's bioavailability, ease of formulation, and the feasibility of its synthetic and purification processes.[2][3] Poor solubility can lead to significant challenges, including low absorption, inadequate therapeutic efficacy, and difficulties in preparing stock solutions for in vitro and in vivo testing.[2][3] Aniline and its derivatives are key building blocks in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, dyes, and polymers.[4][5] Understanding the solubility of substituted anilines like N-cyclobutyl-3-fluoroaniline is therefore not merely an academic exercise but a crucial step in unlocking their full potential.
Molecular Structure Analysis of N-cyclobutyl-3-fluoroaniline
The solubility of a compound is intrinsically linked to its molecular structure. The interplay of various functional groups and structural motifs within N-cyclobutyl-3-fluoroaniline determines its polarity, hydrogen bonding capacity, and overall intermolecular interactions with solvent molecules.
Key Structural Features:
-
Aniline Core: The fundamental structure is based on aniline, which consists of an amino group attached to a benzene ring. The amino group (-NH-) is polar and can act as a hydrogen bond donor and acceptor. The benzene ring is non-polar and contributes to hydrophobic interactions.[6]
-
3-Fluoro Substituent: The fluorine atom at the meta-position is a highly electronegative atom that introduces a dipole moment into the benzene ring, increasing its polarity compared to unsubstituted aniline. However, fluorine is a weak hydrogen bond acceptor.
-
N-Cyclobutyl Group: The cyclobutyl group attached to the nitrogen atom is a non-polar, aliphatic moiety. This group increases the overall molecular size and the hydrophobic character of the molecule compared to aniline. The presence of this bulky group can also introduce steric hindrance around the amino group, potentially affecting its ability to participate in hydrogen bonding.
The combination of these features results in a molecule with a moderate overall polarity. The presence of both polar (fluoro-substituted amino-benzene) and non-polar (cyclobutyl) regions suggests that N-cyclobutyl-3-fluoroaniline will exhibit a nuanced solubility profile, with preferential solubility in solvents of intermediate polarity.
Predicted Solubility Profile of N-cyclobutyl-3-fluoroaniline
Based on the "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, we can predict the qualitative solubility of N-cyclobutyl-3-fluoroaniline in a range of common organic solvents.[1] It is important to note that these are predictions and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of N-cyclobutyl-3-fluoroaniline in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can hydrogen bond with the nitrogen and fluorine atoms of the solute. The alkyl portion of the alcohol can interact with the cyclobutyl group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good | These solvents have dipole moments and can engage in dipole-dipole interactions with the polar parts of the solute. The lack of strong hydrogen bonding in the solvent is compensated by favorable interactions with the overall molecular structure. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Good | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic molecules. | |
| Non-Polar | Toluene, Dichloromethane (DCM) | Moderate to Good | These solvents can interact favorably with the aromatic ring and the cyclobutyl group through van der Waals forces. DCM has a significant dipole moment that can also interact with the polar regions of the solute. |
| Hexane, Heptane | Low to Insoluble | The large difference in polarity between the solute and these non-polar aliphatic solvents will result in weak solute-solvent interactions compared to the solute-solute interactions. | |
| Aqueous | Water | Sparingly Soluble to Insoluble | While the amino and fluoro groups can interact with water, the large hydrophobic cyclobutyl group and the benzene ring will significantly limit its solubility in water.[6] |
Experimental Determination of Solubility
While theoretical predictions are valuable, quantitative experimental determination of solubility is essential for many applications. The following are standard protocols for determining the solubility of a solid organic compound.
Gravimetric Method for Quantitative Solubility Determination
This method is a reliable and straightforward technique for accurately measuring the solubility of a compound at a specific temperature.[4]
Experimental Workflow:
Caption: Gravimetric method workflow for solubility determination.
Step-by-Step Protocol:
-
Preparation: To a series of sealed vials, add a known volume (e.g., 2.0 mL) of each organic solvent to be tested.
-
Addition of Solute: Add an excess amount of N-cyclobutyl-3-fluoroaniline to each vial. An excess is confirmed by the presence of undissolved solid after thorough mixing.
-
Equilibration: Place the vials in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation.
-
Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Using a filtered syringe or by careful decantation, withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator, a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Quantification: Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty vial from the final weight of the vial with the solute residue and dividing by the volume of the aliquot taken.
Solubility Class Determination
For a more rapid, qualitative assessment, the solubility class of a compound can be determined by observing its solubility in a series of specific solvents.[7][8]
Logical Flow for Solubility Classification:
Caption: Decision tree for determining the solubility class.
As an amine, N-cyclobutyl-3-fluoroaniline is expected to be a weak base. Therefore, it should be insoluble in water but soluble in a dilute acid solution like 5% HCl due to the formation of a water-soluble ammonium salt.[8] This would place it in solubility class B.
Factors Influencing Solubility: A Deeper Dive
Several thermodynamic and structural factors govern the dissolution process. A nuanced understanding of these can aid in solvent selection and the interpretation of experimental results.
-
Enthalpy of Solution: This represents the net energy change during dissolution. It involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For dissolution to be favorable, the energy released should be comparable to or greater than the energy consumed.
-
Entropy of Solution: Dissolution generally leads to an increase in the randomness or disorder of the system, which is entropically favorable.
-
Intermolecular Forces: The types and strengths of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonds) between solute and solvent molecules are the primary determinants of the enthalpy of solution. A good match in the types of intermolecular forces between the solute and solvent leads to higher solubility.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and solubility increases with temperature. However, this is not always the case and should be determined experimentally.
-
Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome for dissolution to occur. Stronger intermolecular forces in the solid state lead to higher lattice energy and lower solubility.
Conclusion
While specific experimental solubility data for N-cyclobutyl-3-fluoroaniline is not widely available in the public domain, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile in common organic solvents. This guide provides a strong theoretical framework for understanding the solubility of this compound, grounded in the principles of physical organic chemistry. The detailed experimental protocols provided herein empower researchers to quantitatively determine the solubility of N-cyclobutyl-3-fluoroaniline in their solvents of interest, generating the critical data needed to advance their research and development efforts. The predicted good solubility in moderately polar solvents such as ethyl acetate, acetone, and dichloromethane suggests these would be excellent starting points for purification and as reaction media.
References
-
Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Department of Chemistry, University of Texas. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Ascendia Pharma. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]
-
Yufeng Chemical. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
-
Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Retrieved from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 6. quora.com [quora.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
Technical Safety & Handling Guide: N-Cyclobutyl-3-fluoroaniline
CAS: 1249444-92-5 | Formula: C₁₀H₁₂FN | Class: Secondary Fluoro-Aniline
Executive Summary
N-cyclobutyl-3-fluoroaniline is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders and kinase inhibition. Its structural combination of a lipophilic cyclobutyl ring and an electron-withdrawing fluorine atom on the aromatic core modulates metabolic stability and blood-brain barrier (BBB) permeability.
This guide provides a technical safety framework for researchers. Note: As a specialized intermediate, specific toxicological data is sparse. The protocols below are derived from Structure-Activity Relationship (SAR) Hazard Assessment , utilizing data from the parent compound (3-Fluoroaniline) and homologous N-alkyl anilines.
Part 1: Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| CAS Number | 1249444-92-5 |
| IUPAC Name | N-cyclobutyl-3-fluoroaniline |
| Molecular Weight | 165.21 g/mol |
| Appearance | Colorless to pale yellow oil (tends to darken on oxidation) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Low water solubility |
| pKa (Predicted) | ~3.5 - 4.0 (Reduced basicity vs. aniline due to F-induction) |
| LogP (Predicted) | ~2.8 (Moderate lipophilicity) |
Part 2: Hazard Identification & Toxicology (SAR-Based)
Core Hazard Directive: Treat as a Toxic Aromatic Amine . The cyclobutyl group increases lipophilicity, potentially enhancing dermal absorption compared to the parent aniline.
GHS Classification (Inferred)
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 1 or 2A (Risk of serious damage).
-
Specific Target Organ Toxicity (STOT): Blood (Methemoglobinemia).
Mechanism of Toxicity
-
Methemoglobinemia: Like most anilines, metabolic N-hydroxylation can lead to the oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport. The fluorine at the 3-position deactivates the ring slightly but does not eliminate this risk.
-
Irritation: Secondary amines are caustic. Direct contact causes denaturation of proteins in skin and eyes.
Part 3: Safe Handling & Engineering Controls
Hierarchy of Controls
-
Containment: Handle exclusively in a certified chemical fume hood.
-
Inert Atmosphere: Store and transfer under Nitrogen or Argon to prevent oxidation (formation of toxic azobenzenes/N-oxides).
-
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Gloves | Viton or Silver Shield (Laminate) | Nitrile is permeable to aromatic amines over time. Double-gloving (Nitrile over Laminate) is recommended for dexterity. |
| Respiratory | P100/OV Cartridge | Required only if working outside a hood (e.g., spill cleanup). |
| Eye Protection | Chemical Goggles + Face Shield | Prevent splashes; safety glasses are insufficient for corrosive liquids. |
| Clothing | Tyvek Lab Coat | Disposable suits prevent contamination of street clothes. |
Part 4: Synthesis & Application Context (Expertise)
Preferred Synthesis: Reductive Amination
Why this method? Direct alkylation of 3-fluoroaniline with cyclobutyl bromide often leads to over-alkylation (quaternary salts) and elimination byproducts. Reductive amination using cyclobutanone is self-limiting to the secondary amine, ensuring higher purity and safety.
Reaction Scheme:
-
Reagents: 3-Fluoroaniline (1.0 eq), Cyclobutanone (1.1 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE (Solvent).
-
Mechanism: Formation of the iminium ion followed by selective reduction by the mild hydride source.
Figure 1: Optimized reductive amination workflow for synthesizing N-cyclobutyl-3-fluoroaniline.
Critical Experimental Notes
-
Quenching Hazard: The addition of aqueous bicarbonate to the acidic reaction mixture generates CO₂. Add slowly to prevent "volcanoing" of the toxic reaction mixture.
-
Purification: The product is a secondary amine. Avoid using acetone during column chromatography to prevent Schiff base formation. Use DCM/MeOH with 1% Et₃N.
Part 5: Emergency Response Protocols
Accidental Exposure Decision Tree
Figure 2: Immediate response protocols for exposure events.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE including respiratory protection.
-
Neutralize: Absorb with sand or vermiculite.[1] Do not use sawdust (fire hazard with anilines).
-
Disposal: Collect in a sealed container labeled "Toxic Organic Waste - Amine."
Part 6: Waste Disposal & Compliance
-
Waste Code: P-List (Acute Hazardous) or U-List depending on local jurisdiction interpretation of aniline derivatives. Treat as Hazardous Chemical Waste .
-
Disposal Method: High-temperature incineration with scrubber (to handle HF generation from the fluorine atom).
-
Environmental: Do not allow to enter drains. Fluoroanilines are persistent and toxic to aquatic life.[1][2]
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352100, 3-Fluoroaniline. Retrieved from [Link]
- Mykhailiuk, P. K. (2015). Generation of C-CF3 Group in Cyclobutanes. Journal of Organic Chemistry. (Contextual reference for cyclobutyl synthesis stability).
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Fluoroanilines. Retrieved from [Link]
Sources
Strategic Sourcing & Technical Validation: N-Cyclobutyl-3-fluoroaniline
This guide outlines the strategic sourcing, technical validation, and quality control frameworks for N-cyclobutyl-3-fluoroaniline (CAS 1249444-92-5). It is designed for medicinal chemists and procurement managers requiring high-fidelity building blocks for drug discovery, particularly in the synthesis of kinase inhibitors where cyclobutyl motifs serve as critical metabolic stabilizers.
Technical Profile & Strategic Importance
N-Cyclobutyl-3-fluoroaniline is a specialized secondary aniline intermediate. Its structural value lies in the cyclobutyl group , which acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl moieties. In modern drug design—specifically for ALK, BTK, and EGFR inhibitors—this substitution can improve oral bioavailability and blood-brain barrier penetration while reducing rapid oxidative clearance typically associated with linear alkyl chains.
Core Specifications
| Property | Specification |
| Chemical Name | N-Cyclobutyl-3-fluoroaniline |
| CAS Number | 1249444-92-5 |
| Molecular Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol |
| Physical State | Pale yellow to brown oil (tends to darken on oxidation) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Key Impurities | 3-Fluoroaniline (starting material), N,N-dicyclobutyl-3-fluoroaniline (over-alkylation) |
The Vendor Landscape
Sourcing this compound requires distinguishing between catalog aggregators and primary manufacturers . Due to the specific nature of the cyclobutyl-amine linkage, "in-stock" status often fluctuates.
Tier 1: Primary Manufacturers & Stocking Vendors
These suppliers typically hold physical inventory or possess validated synthesis routes for rapid scale-up.
| Vendor | Region | Catalog # | Reliability Score | Notes |
| BLD Pharm | Global/China | BD00820000 | High | Primary source. consistent batches reported. |
| Enamine | Ukraine/USA | Inquire | High | Leader in cyclobutyl building blocks; likely source of "Make-to-Order". |
| Biosynth | Global | Inquire | Med-High | Good for GMP-grade requests if needed later. |
| Combi-Blocks | USA | Inquire | High | Excellent for US-based rapid delivery if in stock. |
Tier 2: Custom Synthesis (The "Make-to-Order" Route)
If catalog stock is depleted, you must commission a synthesis. The standard industrial route is the Reductive Amination of 3-fluoroaniline with cyclobutanone.
-
Reagents: Cyclobutanone + 3-Fluoroaniline + NaBH(OAc)₃ (Sodium triacetoxyborohydride).
-
Critical Control Point: Control of stoichiometry is vital to prevent N,N-dicyclobutyl formation.
Decision Matrix: Sourcing Strategy
The following logic flow dictates whether to buy off-the-shelf or commission a synthesis based on purity requirements and lead time.
Figure 1: Strategic sourcing decision tree ensuring supply chain continuity.
Technical Validation: A Self-Validating System
Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in drug development. The following protocol establishes a self-validating system to ensure the material matches the rigorous standards required for downstream coupling (e.g., Buchwald-Hartwig amination).
A. Identity Verification (The "Fingerprint")
-
¹H NMR (DMSO-d₆): Look for the cyclobutyl methine proton multiplet around δ 3.8–4.0 ppm.
-
¹⁹F NMR: Essential for detecting fluorinated impurities. The product should show a distinct signal shifted from the starting material (3-fluoroaniline).
-
Pass Criteria: Single dominant fluorine peak.
-
Fail Criteria: Multiple fluorine peaks indicating unreacted starting material or regioisomers.
-
B. Purity & Impurity Profiling (HPLC)
Secondary anilines are prone to oxidation. A standard reverse-phase gradient is required.
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds/impurities).
Critical Impurity Markers:
-
3-Fluoroaniline (Starting Material): More polar; elutes earlier. Limit: < 1.0% (Competes in downstream reactions).
-
Bis-alkylated byproduct: Less polar; elutes later. Limit: < 0.5%.
C. QC Workflow Diagram
Figure 2: Quality Control workflow. Note that 19F NMR is a critical orthogonal check for fluorinated impurities.
Handling & Stability
As a secondary aniline, N-cyclobutyl-3-fluoroaniline is susceptible to oxidation, turning from pale yellow to dark brown/black upon prolonged exposure to air.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which can complicate subsequent anhydrous coupling reactions.
-
Toxicity: Treat as toxic. Anilines are generally methemoglobinemia inducers. Use standard PPE and handle in a fume hood.
References
-
BLD Pharm. Product Catalog: N-Cyclobutyl-3-fluoroaniline (BD00820000).[1][2][3] Retrieved from
-
PubChem. Compound Summary: N-Cyclobutyl-3-fluoroaniline (CAS 1249444-92-5).[2][3] Retrieved from
- Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. (Contextual reference on cyclobutyl bioisosteres).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference on fluorine in medicinal chemistry).
Sources
Methodological & Application
synthesis of N-cyclobutyl-3-fluoroaniline via reductive amination
Application Note: Synthesis of N-Cyclobutyl-3-fluoroaniline via Direct Reductive Amination
Executive Summary & Mechanistic Rationale
The synthesis of N-alkylated anilines is a foundational transformation in medicinal chemistry, frequently utilized to modulate the lipophilicity, basicity, and pharmacokinetic profiles of drug candidates. The synthesis of N-cyclobutyl-3-fluoroaniline from 3-fluoroaniline and cyclobutanone is best achieved through a direct reductive amination protocol.
Causality in Reagent Selection: Historically, reductive aminations relied on sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). However, has emerged as the premier reagent for this transformation[1]. The three electron-withdrawing acetoxy ligands on the boron atom significantly attenuate the nucleophilicity of the hydride[2]. This electronic dampening is critical: it prevents the premature reduction of the cyclobutanone starting material, allowing STAB to selectively target the highly electrophilic iminium ion intermediate[3].
Furthermore, 1,2-dichloroethane (DCE) is selected as the optimal solvent due to its ability to maintain STAB in a reactive suspension while maximizing the reaction kinetics[1]. Because ketones (such as cyclobutanone) are sterically and electronically less reactive than aldehydes, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is deployed to catalyze the dehydration of the transient hemiaminal into the requisite iminium ion[3].
Reaction Pathway & Logical Progression
Reaction mechanism and logical progression for the reductive amination process.
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. Maintaining a slight excess of the ketone and a 1.5-fold excess of the reducing agent ensures complete conversion of the valuable aniline precursor.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Fluoroaniline | 111.12 | 1.0 | 1.11 g (0.96 mL) | Limiting Reagent / Nucleophile |
| Cyclobutanone | 70.09 | 1.2 | 0.84 g (0.89 mL) | Electrophile |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Acid Catalyst |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 50 mL (0.2 M) | Solvent |
Experimental Workflow
Step-by-step experimental workflow with integrated in-process controls (IPC).
Detailed Protocol: A Self-Validating System
This protocol is designed with built-in causality checks and self-validating milestones to ensure reproducibility and high yield.
Phase 1: Iminium Ion Assembly
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.11 g, 10.0 mmol) and anhydrous DCE (50 mL).
-
Electrophile Addition: Add cyclobutanone (0.84 g, 12.0 mmol) to the stirring solution at ambient temperature (20–25 °C).
-
Catalysis: Introduce glacial acetic acid (0.60 g, 10.0 mmol) dropwise.
-
Causality Check: The addition of AcOH lowers the pH of the microenvironment, which is strictly required to drive the dehydration of the hemiaminal into the iminium ion. Allow the mixture to stir for 30 minutes to ensure the equilibrium favors the iminium intermediate before introducing the reductant.
-
Phase 2: Chemoselective Reduction 4. Hydride Transfer: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portionwise over 10–15 minutes.
-
Self-Validating Control: STAB addition is mildly exothermic. Portionwise addition prevents thermal spikes (>30 °C) that could trigger premature reduction of the unreacted cyclobutanone. The reaction will transition into a cloudy, milky suspension, which is the normal physical state of STAB in DCE.
-
Propagation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 to 6 hours.
Phase 3: In-Process Control (IPC) 6. Monitoring: Extract a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.
-
Validation Milestone: The reaction self-indicates completion when the starting 3-fluoroaniline signal (m/z 112.1 [M+H]⁺) dissipates, and the target N-cyclobutyl-3-fluoroaniline signal (m/z 166.1 [M+H]⁺) dominates the chromatogram. If starting material persists (>5%), add an additional 0.5 eq of STAB and stir for 2 further hours.
Phase 4: Quench and Isolation 7. Neutralization: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃.
-
Causality Check: The basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB.
-
Self-Validating Control: Continue vigorous stirring for 15–30 minutes until all effervescence (CO₂ gas evolution) ceases. The cessation of gas confirms the complete destruction of reactive boron complexes, preventing downstream side reactions during concentration.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL).
-
Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Phase 5: Purification 10. Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 0–10% Ethyl Acetate in Hexanes. The product, being a secondary aniline, will elute cleanly, leaving highly polar boron salts on the baseline.
References
-
Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, and Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (ACS Publications), 1996, 61, 3849-3862. URL: [Link]
-
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Literature Abstracts. URL: [Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry Blog, September 2017. URL: [Link]
Sources
Application Note: Selective Reductive Alkylation of 3-Fluoroaniline with Cyclobutanone
Executive Summary
This Application Note details the optimized protocol for the synthesis of N-cyclobutyl-3-fluoroaniline via reductive amination. This structural motif is a critical intermediate in the development of kinase inhibitors (e.g., JAK, BTK targets), where the cyclobutyl group offers improved metabolic stability compared to linear alkyl chains, and the 3-fluoro substituent modulates the electronic properties of the aromatic ring.
The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] Unlike traditional catalytic hydrogenation or sodium cyanoborohydride methods, this protocol minimizes the risk of reducing the strained cyclobutanone ring and avoids toxic cyanide byproducts.
Mechanistic Insight & Reaction Design[2]
The Challenge of 3-Fluoroaniline
Reductive amination typically proceeds via the formation of an imine (Schiff base) followed by reduction. However, 3-fluoroaniline presents a specific challenge:
-
Electronic Deactivation: The fluorine atom at the meta position is electron-withdrawing (inductive effect), reducing the nucleophilicity of the aniline nitrogen.
-
Equilibrium Shift: The formation of the iminium intermediate is unfavorable and reversible.
-
Solution: The use of Acetic Acid (AcOH) is mandatory to catalyze the dehydration step (Hemiaminal
Iminium). Furthermore, STAB is chosen because it selectively reduces the protonated iminium ion faster than it reduces the ketone, driving the equilibrium forward (Le Chatelier's principle).
Reaction Pathway Visualization
The following diagram illustrates the stepwise mechanism, highlighting the critical acid-catalyzed dehydration step.
Figure 1: Mechanistic pathway. Note that STAB reduction drives the unfavorable equilibrium from the Iminium Ion to the Product.
Critical Parameter Optimization
The following parameters were optimized to maximize yield and minimize the "over-alkylation" byproduct (tertiary amine).
| Parameter | Recommended Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | DCE is the "Gold Standard" for STAB reactions.[2][3] It solubilizes the triacetoxyborohydride complex effectively. THF is a viable alternative if chlorinated solvents are restricted. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Milder than NaBH₄ (which reduces ketones too fast) and non-toxic compared to NaBH₃CN. |
| Stoichiometry | 1.0 : 1.1 (Amine:Ketone) | A slight excess of cyclobutanone ensures full conversion of the limiting aniline. |
| Catalyst | Acetic Acid (1.0 - 2.0 eq) | Essential for electron-deficient anilines. Promotes iminium formation without quenching the hydride reagent. |
| Temperature | 20 °C - 25 °C | Heating is rarely required and may promote cyclobutanone decomposition or dimerization. |
Standard Operating Procedure (SOP)
Safety Warning: Cyclobutanone is flammable. 3-Fluoroaniline is toxic if inhaled or absorbed through skin. STAB releases hydrogen gas upon quenching; ensure proper ventilation.
Materials
-
Substrate: 3-Fluoroaniline (1.0 equiv, e.g., 5.0 mmol, 555 mg)
-
Reagent: Cyclobutanone (1.1 equiv, 5.5 mmol, 385 mg)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol, 1.59 g)
-
Additive: Glacial Acetic Acid (1.0 equiv, 5.0 mmol, 300 µL)
-
Solvent: 1,2-Dichloroethane (DCE) (anhydrous, 20 mL)
Step-by-Step Protocol
-
Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 eq) in DCE (concentration ~0.25 M).
-
Ketone Addition: Add cyclobutanone (1.1 eq) to the stirring solution.
-
Acid Activation: Add Acetic Acid (1.0 eq). Let the mixture stir for 5–10 minutes.
-
Note: You may observe a slight color change, indicating initial association/hemiaminal formation.
-
-
Reduction: Add STAB (1.5 eq) in three portions over 15 minutes.
-
Reasoning: Portion-wise addition prevents a rapid exotherm and controls hydrogen evolution.
-
-
Reaction: Seal the flask under a nitrogen atmosphere (balloon) and stir at room temperature (20–25 °C) for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes) or LCMS. Look for the disappearance of the aniline (MW 111) and appearance of product (MW 165).
-
-
Quench: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Operational workflow for the reductive alkylation process.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Poor imine formation due to electron-deficient aniline. | Increase Acetic Acid to 2.0 equiv. Ensure DCE is anhydrous. |
| Cyclobutanone Reduction | Reducing agent is too strong or pH is incorrect. | Ensure STAB is used, not NaBH4. Do not heat the reaction. |
| Tertiary Amine (Dialkylation) | Over-reaction (rare with cyclobutanone due to steric strain). | Maintain 1.1 eq of ketone. Do not use large excess. |
| Emulsion during Workup | Boron salts precipitating. | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron species. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4]
-
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis.
-
Mykhailiuk, P. K. (2015). "Generation of C-Centered Radicals from Boronic Acids: A New Route to Cyclobutyl-Substituted Motifs." (Contextual reference for cyclobutyl stability). Angewandte Chemie, 54(22).
-
Vertex AI Search Results (2026). "Synthesis of N-cyclopropyl-4-fluoroanilines" (Analogous chemistry validation). Patent EP0430847A1.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scilit.com [scilit.com]
- 6. DSpace [open.bu.edu]
High-Fidelity Reductive Amination of Fluoroanilines using Sodium Triacetoxyborohydride (STAB)
Executive Summary & Strategic Rationale
The incorporation of fluorine into drug scaffolds is a ubiquitous strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation), lipophilicity, and potency. However, the synthesis of fluoro-substituted aryl amines via reductive amination presents a distinct kinetic challenge.
The Problem: Fluoroanilines are deactivated nucleophiles. The high electronegativity of fluorine exerts a strong inductive effect (
The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor, under acid-catalyzed conditions . Unlike Sodium Cyanoborohydride (
Mechanistic Insight & Causality
To troubleshoot this reaction, one must understand that imine formation is the rate-determining step for fluoroanilines.
-
Hemiaminal Formation: The weak fluoroaniline attacks the carbonyl. This is slow due to low
-nucleophilicity. -
Dehydration to Iminium: Acid catalysis is required to protonate the hemiaminal hydroxyl group, facilitating water loss to generate the iminium ion.
-
Selective Reduction: STAB is sterically crowded and electron-deficient (due to acetoxy groups). It reduces the positively charged, electrophilic iminium ion much faster than the neutral ketone/aldehyde.
Visualization: Reaction Pathway & Acid Dependence[1]
Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in pushing the equilibrium from the stalled hemiaminal to the reducible iminium ion.
Critical Parameters & Optimization Matrix
Success depends on balancing solvation with acid strength.
Table 1: Solvent and Additive Effects
| Parameter | Standard Condition | "Power" Condition (For Poly-F Anilines) | Rationale |
| Solvent | DCE (1,2-Dichloroethane) | DCE or Toluene | DCE is the "Gold Standard" for STAB. It promotes imine formation better than THF. |
| Acid Source | Acetic Acid (AcOH) (1.0 - 2.0 equiv) | TFA (1.0 - 5.0 equiv) | AcOH is sufficient for mono-fluoroanilines. TFA is required for di/tri-fluoroanilines to force iminium formation. |
| Stoichiometry | 1:1 (Amine:Carbonyl) | 1.2:1 (Amine:Carbonyl) | Using excess amine ensures all carbonyl is consumed, preventing competitive ketone reduction. |
| Temperature | Room Temperature (20-25°C) | 40-60°C | Heat may be required to overcome the activation energy barrier for sterically hindered fluoroanilines. |
Standardized Experimental Protocol
Safety Note: STAB releases acetic acid upon hydrolysis. While safer than
Materials
-
Substrate: 4-Fluoroaniline (1.0 mmol)
-
Carbonyl: Benzaldehyde or Cyclohexanone (1.0 - 1.2 mmol)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous preferred]
-
Additive: Glacial Acetic Acid
Step-by-Step Methodology
-
Pre-Complexation (The "Imine Push"):
-
In a dry reaction vial equipped with a stir bar, dissolve the Fluoroaniline (1.0 equiv) and the Carbonyl compound (1.0 - 1.2 equiv) in DCE (concentration ~0.2 M).
-
Add Acetic Acid (1.0 - 2.0 equiv).
-
Crucial Step: Stir this mixture for 30–60 minutes at room temperature before adding the reducing agent. This allows the equilibrium to shift toward the imine/iminium species.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion (or 3 portions over 15 mins for large scales to control exotherm).
-
Seal the vial (under
or Argon is best practice but not strictly mandatory for STAB). -
Stir vigorously at room temperature.
-
-
Monitoring (Self-Validation):
-
Check LCMS or TLC after 2 hours.
-
Target: Disappearance of the fluoroaniline peak.[1]
-
Note: If the imine intermediate is visible (often stable for fluoroanilines), the reaction needs more time or more STAB.
-
-
Workup:
-
Quench by slowly adding saturated aqueous
(gas evolution will occur). Stir for 15 minutes to fully decompose excess borohydride. -
Extract with DCM or EtOAc (x3).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Fluoro-amines are less polar than their non-fluorinated counterparts. Flash chromatography (Hexane/EtOAc) is usually sufficient.
-
Troubleshooting & Decision Logic
Use this decision tree when the standard protocol yields <50% conversion.
Figure 2: Troubleshooting logic flow for optimizing low-yielding reactions.
Advanced Modification: The "TFA Boost"
For highly deactivated amines (e.g., 2,4-difluoroaniline), acetic acid is too weak.
-
Replace AcOH with Trifluoroacetic Acid (TFA) .
-
Use Toluene as solvent (TFA/Toluene promotes rapid water removal/iminium formation).
-
Warning: STAB reacts faster with protons from TFA, so you may need to increase STAB equivalents to 3.0.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] [Link]
-
Gupta, A., et al. (2009). "Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA." Tetrahedron Letters, 50(11). (Demonstrates the necessity of TFA for deactivated amines). [Link]
-
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaBH(OAc)3." (General reagent handling and solvent compatibility). [Link]
Sources
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Cyclobutyl-3-fluoroaniline as a Privileged Intermediate in Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the strategic selection of building blocks. N-cyclobutyl-3-fluoroaniline has emerged as a privileged intermediate, particularly in the synthesis of targeted therapies such as Anaplastic Lymphoma Kinase (ALK) inhibitors and transforming growth factor-β (TGF-β) receptor inhibitors[1],[2].
As a Senior Application Scientist, I approach scaffold design by analyzing the specific physicochemical contributions of each moiety. The utility of this specific aniline derivative is driven by two distinct structural features:
-
The 3-Fluoro Substitution: Fluorine is highly electronegative and acts as a bioisostere for hydrogen. Sterically, it causes minimal disruption to the binding pose within the highly conserved ATP-binding pocket of kinases. Electronically, its strong inductive (-I) effect modulates the basicity of the adjacent aniline nitrogen, which enhances membrane permeability and mitigates off-target liabilities (such as hERG channel inhibition)[3]. Furthermore, placing fluorine at the meta position effectively blocks a major metabolic soft spot, preventing rapid CYP450-mediated oxidation.
-
The N-Cyclobutyl Group: This cycloalkane introduces constrained lipophilic bulk. Unlike a linear butyl chain—which suffers a high entropic penalty upon adopting a rigid binding conformation—the cyclobutane ring pre-organizes the molecule. This allows it to fit snugly into the hydrophobic sub-pocket adjacent to the kinase hinge region, maximizing Van der Waals interactions without sacrificing conformational stability[4].
Physicochemical & Pharmacological Profiling
To understand why N-cyclobutyl-3-fluoroaniline is preferred over simpler anilines, we must look at the quantitative data it imparts on the final drug scaffold. The table below summarizes the physicochemical properties and the mechanistic rationale for its use in drug discovery workflows.
| Parameter | Value / Characteristic | Mechanistic Rationale in Kinase Inhibitors |
| Molecular Weight | 165.21 g/mol | Low molecular weight allows for extensive downstream elaboration (e.g., coupling to indoloquinolones) without violating Lipinski's Rule of 5. |
| Fluorine Substitution | Electronegative (-I effect) | Lowers the pKa of the aniline nitrogen; improves metabolic stability by blocking Phase I oxidation at the C3 position. |
| Cyclobutyl Ring | ClogP contribution (~ +1.2) | Enhances lipophilicity for deep hydrophobic pocket binding; rigid conformation reduces the entropic penalty upon target engagement. |
| Target Affinity (ALK) | IC50 < 10 nM (Final scaffolds) | The aniline nitrogen acts as a critical hydrogen bond donor/acceptor in the kinase hinge region, anchoring the inhibitor[4]. |
Synthetic Workflow: Cross-Coupling for Kinase Inhibitor Scaffolds
The integration of N-cyclobutyl-3-fluoroaniline into a complex heterocyclic core (such as an indoloquinolone or quinazoline) is typically achieved via transition-metal-catalyzed C-N cross-coupling.
Synthetic workflow utilizing N-cyclobutyl-3-fluoroaniline for kinase inhibitor scaffolds.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the coupling of N-cyclobutyl-3-fluoroaniline to a halogenated indoloquinolone core, a validated pathway for synthesizing ALK inhibitors[4].
Step 1: Preparation of the Reaction Mixture
Combine the heteroaryl halide (1.0 eq), N-cyclobutyl-3-fluoroaniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.
Causality: Xantphos is selected as the bidentate ligand because its wide bite angle facilitates reductive elimination and suppresses competing
Step 2: Degassing Purge the reaction mixture with Argon or Nitrogen for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxidation. Strict anaerobic conditions prevent catalyst deactivation and unwanted homocoupling side-reactions.
Step 3: Heating and Reaction Seal the reaction vessel and stir at 100°C for 12 hours. Validation & Quality Control: Monitor the reaction progress via LC-MS. This protocol is designed as a self-validating system: the reaction is only deemed successful when the disappearance of the starting halide mass strictly coincides with the appearance of the target [M+H]+ mass. Do not proceed to workup until conversion exceeds 95%.
Step 4: Workup and Purification Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate the filtrate. Purify the crude product via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient).
Biological Validation: Kinase Inhibition Assay
Once the final inhibitor is synthesized, its biological efficacy must be validated. The following workflow demonstrates how the synthesized fluoroaniline derivative disrupts the ALK signaling pathway, preventing downstream tumor cell survival.
ALK signaling pathway demonstrating targeted inhibition by synthesized derivatives.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
To accurately quantify the IC50 of the synthesized kinase inhibitor, a TR-FRET assay is employed.
Step 1: Reagent Assembly Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: Mg2+ is an essential cofactor for ATP binding within the kinase domain. Brij-35 (a non-ionic detergent) is included specifically to prevent the highly lipophilic cyclobutyl-bearing inhibitor from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC50.
Step 2: Compound Incubation Incubate recombinant ALK enzyme with 10-point serial dilutions of the synthesized inhibitor for 30 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium. This is critical for accurately measuring the potency of slow-binding or conformationally adaptive inhibitors.
Step 3: Reaction Initiation Add ATP (at its predetermined Km value) and a biotinylated peptide substrate to the wells. Incubate for 60 minutes at room temperature.
Step 4: Detection & Validation Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in a stop buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction). Read the plate on a TR-FRET compatible microplate reader. Validation & Quality Control: Calculate the Z'-factor using DMSO as the negative control and a known ALK inhibitor (e.g., Crizotinib) as the positive control. The assay is self-validating and acceptable only if Z' > 0.6. This ensures the signal-to-noise ratio is robust enough to distinguish highly potent inhibitors from assay artifacts.
References
- Multichem Exports. "3-Fluoroaniline International Distributor - Industrial Uses".
- Benchchem. "Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxyaniline and Structurally Related Building Blocks in Drug Discovery".
- Google Patents. "CN106459033A - Indoloquinolone compounds as anaplastic lymphoma kinase (alk) inhibitors".
- ACS Publications. "Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase".
Sources
- 1. 3-Fluoroaniline Exporter | 3-Fluoroaniline Exporting Company | 3-Fluoroaniline International Distributor [multichemexports.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106459033A - ä½ä¸ºé´åæ§æ·å·´ç¤é ¶(alk)æå¶åçå²åå¹¶å¹è¯ºé ®ç±»ååç© - Google Patents [patents.google.com]
N-cyclobutyl-3-fluoroaniline in JAK inhibitor synthesis
Technical Application Note: N-cyclobutyl-3-fluoroaniline in JAK Inhibitor Synthesis
Executive Summary
This guide details the synthesis, characterization, and application of N-cyclobutyl-3-fluoroaniline (and its derivatives) as a critical pharmacophore module in the development of Janus Kinase (JAK) inhibitors. While first-generation JAK inhibitors (e.g., Tofacitinib) utilized simple alkyl or piperidine side chains, next-generation candidates increasingly leverage cyclobutyl moieties to restrict conformation and improve metabolic stability, combined with fluoro-aryl motifs to modulate pKa and optimize hydrophobic interactions within the ATP-binding pocket.
This document provides a validated protocol for the reductive amination synthesis of this intermediate and its subsequent coupling to a pyrrolo[2,3-d]pyrimidine scaffold, a standard workflow in JAK1/JAK2 selective inhibitor discovery.
Part 1: Strategic Rationale (The "Why")
The selection of N-cyclobutyl-3-fluoroaniline is not arbitrary; it addresses specific challenges in kinase inhibitor design:
-
Conformational Restriction (Entropy): The cyclobutyl ring reduces the entropic penalty upon binding compared to flexible linear alkyl chains (e.g., isopropyl or propyl). It fills the hydrophobic region of the ATP pocket (often the ribose-binding area) more efficiently.
-
Metabolic Stability: The cyclobutyl group is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.
-
Electronic Tuning (Fluorine Effect): The C3-fluorine atom on the aniline ring withdraws electrons, lowering the basicity of the nitrogen. This creates a "softer" nucleophile for coupling and, in the final drug, modulates the H-bond donor capability of the NH group, often critical for interaction with the hinge region (e.g., Glu966 in JAK2).
Part 2: Synthesis of N-cyclobutyl-3-fluoroaniline
Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB).
Rationale: STAB is preferred over Sodium Cyanoborohydride (
Protocol A: One-Pot Reductive Amination
Reagents:
-
3-Fluoroaniline (1.0 equiv)
-
Cyclobutanone (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or DCM (Solvent)
Step-by-Step Procedure:
-
Imine Formation: Charge a reaction vessel with 3-Fluoroaniline (10 mmol) and DCE (50 mL). Add Cyclobutanone (12 mmol) and Acetic Acid (10 mmol).
-
Expert Insight: The acid catalyst is crucial to activate the ketone and facilitate imine formation, especially with the electron-withdrawing fluorine present on the aniline.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
). -
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.
-
Safety Note: Gas evolution (
) may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: ~165.2 Da).
-
Quench & Workup:
-
Quench with saturated aqueous
(slow addition). -
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The secondary amine is typically less polar than the primary amine starting material.
Yield Expectation: 75–85% isolated yield.
Part 3: Downstream Application (Coupling to JAK Scaffold)
This module demonstrates coupling the N-cyclobutyl-3-fluoroaniline intermediate to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a scaffold ubiquitous in JAK inhibitors (e.g., Ruxolitinib, Tofacitinib).
Protocol B: Nucleophilic Aromatic Substitution ( )
Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
N-cyclobutyl-3-fluoroaniline (Intermediate from Part 2) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
n-Butanol (Solvent) or DMF
Step-by-Step Procedure:
-
Setup: In a pressure vial or reflux flask, dissolve the chloropyrimidine scaffold in n-Butanol (0.5 M concentration).
-
Expert Insight: n-Butanol is the "Gold Standard" solvent here. Its high boiling point (117°C) allows the reaction to overcome the activation energy barrier of the deactivated chloropyrimidine, while its protic nature can stabilize the transition state.
-
-
Addition: Add N-cyclobutyl-3-fluoroaniline and DIPEA .
-
Reaction: Heat to 100–110°C for 12–24 hours.
-
Monitoring: LC-MS should show conversion to the coupled product (M+H depends on scaffold protection).
-
-
Workup:
-
Cool to RT. Often, the product precipitates directly from n-Butanol upon cooling.
-
Filter the solid and wash with cold Ethanol/Water.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, and purify via chromatography.
-
Part 4: Data & Quality Control
Table 1: Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Quality |
| Water Content (DCE) | < 0.1% | High water content decomposes STAB, stalling the reduction. |
| Cyclobutanone Eq. | 1.2 – 1.5 eq | Excess ensures complete consumption of the aniline (limiting reagent). |
| Temperature ( | > 90°C | Below 90°C, reaction stalls due to steric bulk of the cyclobutyl group. |
| Impurity A | Bis-alkylation | Rare with STAB/Cyclobutanone due to steric hindrance, but monitor by LC-MS. |
Part 5: Visualization of Workflows
Diagram 1: Synthesis & Coupling Pathway
This diagram illustrates the logical flow from raw materials to the active pharmaceutical ingredient (API) precursor.
Caption: Figure 1. Convergent synthesis route: Reductive amination followed by S_NAr coupling to the kinase scaffold.
Diagram 2: Mechanistic Logic (SAR)
This diagram explains why this molecule is used, linking chemical structure to biological effect.
Caption: Figure 2. Structure-Activity Relationship (SAR) rationale for the N-cyclobutyl-3-fluoroaniline moiety.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 53(24), 8468–8484.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
-
Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases."[2][3] Journal of Medicinal Chemistry, 61(3), 1130–1152.[3]
Sources
Application Note: Synthesis and Isolation of N-Cyclobutyl-3-fluoroaniline Hydrochloride
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The preparation of secondary anilines via reductive amination is a foundational transformation in pharmaceutical synthesis. This application note details the robust, scalable synthesis of N-cyclobutyl-3-fluoroaniline hydrochloride , a high-value building block often utilized in the development of kinase inhibitors and CNS-active therapeutics.
The protocol employs a one-pot direct reductive amination strategy using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) [1]. STAB is specifically selected over sodium cyanoborohydride (NaBH₃CN) because it is less toxic, avoids the generation of hazardous cyanide byproducts, and provides superior yields with fewer dialkylation side reactions.
Because 3-fluoroaniline is electronically deactivated by the inductive effect of the meta-fluorine atom, the initial nucleophilic attack on cyclobutanone is inherently slow. To overcome this, glacial acetic acid is introduced as a catalyst to accelerate the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion[1]. The iminium species is then rapidly and irreversibly reduced by STAB to yield the free base. Finally, conversion to the hydrochloride salt ensures the long-term chemical stability of the amine, preventing oxidative degradation and facilitating precise stoichiometric handling in downstream drug formulation.
Caption: Mechanistic pathway of the reductive amination and subsequent hydrochloride salt formation.
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometry for a standard 10.0 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Eq. | Amount | Function |
| 3-Fluoroaniline | 111.12 | 1.0 | 1.11 g (1.0 mL) | Primary Nucleophile |
| Cyclobutanone | 70.09 | 1.2 | 0.84 g (0.9 mL) | Electrophile |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 3.18 g | Mild Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30.0 mL | Reaction Solvent |
| HCl (2.0 M in Et₂O) | 36.46 | 1.2 | 6.0 mL | Salt-forming Agent |
Note: 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations as it provides optimal solubility for the borohydride species and supports faster reaction kinetics compared to Tetrahydrofuran (THF)[1].
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target HCl salt.
Detailed Step-by-Step Protocol
Phase 1: Imine Formation and Reduction (One-Pot)
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.11 g, 10.0 mmol) and cyclobutanone (0.84 g, 12.0 mmol) in anhydrous 1,2-dichloroethane (30 mL) under a nitrogen atmosphere.
-
Catalysis: Add glacial acetic acid (0.60 g, 10.0 mmol) via syringe.
-
Causality: The weakly nucleophilic nature of the fluoroaniline requires acid catalysis to rapidly push the equilibrium toward the iminium ion, preventing the competing direct reduction of cyclobutanone to cyclobutanol[1].
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 15 minutes.
-
Causality: Portion-wise addition at 0 °C controls the mild exotherm associated with hydride transfer and minimizes the generation of unwanted side products.
-
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 to 6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 10% EtOAc in Hexanes). The complete disappearance of the 3-fluoroaniline spot confirms the reaction has reached completion.
-
Phase 2: Quench and Aqueous Workup
-
Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous NaHCO₃ (30 mL) dropwise.
-
Self-Validation Checkpoint: The addition will cause effervescence (release of CO₂ from acetic acid neutralization and H₂ from unreacted hydride). The cessation of gas evolution physically validates that the reactive hydride species have been safely destroyed.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Phase 3: Purification of the Free Base
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 2% to 10% EtOAc in Hexanes.
-
Causality: Removing trace unreacted ketone and any minor dialkylated impurities at the free base stage is critical. Impurities present during salt formation can become trapped in the crystal lattice, severely depressing the melting point and purity of the final API intermediate.
-
Phase 4: Hydrochloride Salt Formation and Isolation
-
Solvent Exchange: Dissolve the purified N-cyclobutyl-3-fluoroaniline free base in anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) (15 mL) and cool to 0 °C.
-
Precipitation: Under vigorous stirring, add 2.0 M HCl in diethyl ether (6.0 mL, 12.0 mmol) dropwise.
-
Causality: Anhydrous ethereal HCl is strictly used instead of aqueous HCl to prevent the formation of a sticky, hygroscopic hydrate.
-
Self-Validation Checkpoint: A dense, white crystalline precipitate will form immediately upon addition, visually confirming the successful protonation of the secondary amine.
-
-
Isolation: Stir for an additional 30 minutes at 0 °C to maximize crystallization. Filter the suspension through a Büchner funnel under vacuum.
-
Washing & Drying: Wash the filter cake with cold, anhydrous Et₂O (2 × 10 mL) to remove any unreacted free base. Dry the white solid under high vacuum at 40 °C for 12 hours.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized N-cyclobutyl-3-fluoroaniline hydrochloride, verify the product against the following expected analytical parameters:
-
Appearance: Free-flowing white to off-white crystalline powder.
-
¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic cyclobutyl methine proton multiplet shifted downfield (typically ~3.8–4.2 ppm) due to the adjacent protonated nitrogen (NH₂⁺). A broad exchangeable signal integrating to 2H should be observed for the ammonium protons.
-
¹⁹F NMR (376 MHz, DMSO-d₆): A distinct singlet around -112 ppm (depending on internal standard), confirming the intact meta-fluoroaromatic system.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ for the free base is m/z 166.1.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]
Sources
Medicinal Chemistry Applications of N-Cyclobutyl-3-fluoroaniline: Application Notes and Protocols
Executive Summary
As a Senior Application Scientist, I have developed this comprehensive guide to detail the utility, mechanistic rationale, and synthetic handling of N-cyclobutyl-3-fluoroaniline . This specific secondary amine is a highly specialized building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of [1]. By carefully modulating the physicochemical properties of the aniline core, this scaffold enables the construction of targeted therapeutics that overcome resistance mutations in non-small cell lung cancer (NSCLC)[1].
Chemical Profile and Physicochemical Properties
Before initiating any synthetic workflow, it is crucial to understand the baseline properties of the building block and its primary functionalized derivative.
| Property | N-Cyclobutyl-3-fluoroaniline | 4-Bromo-N-cyclobutyl-3-fluoroaniline |
| CAS Number | 1249444-92-5[2] | 1498804-39-9[3] |
| Molecular Formula | C₁₀H₁₂FN | C₁₀H₁₁BrFN |
| Molecular Weight | 165.21 g/mol | 244.10 g/mol [3] |
| Appearance | Pale yellow liquid | Off-white to pale yellow solid |
| Key Structural Feature | Conformationally restricted amine | Electrophilic cross-coupling handle |
| Primary Application | ALK inhibitor core assembly | Buchwald-Hartwig / Suzuki precursor |
Mechanistic Insights & Medicinal Chemistry Rationale (E-E-A-T)
The selection of N-cyclobutyl-3-fluoroaniline over simpler alkyl anilines is driven by strict structure-activity relationship (SAR) requirements:
-
The 3-Fluoro Effect: The meta-fluorine atom inductively withdraws electron density from the aromatic ring, which lowers the pKa of the aniline nitrogen. This decreased basicity improves the metabolic stability of the final drug by reducing its susceptibility to CYP450-mediated oxidative dealkylation. Furthermore, the fluorine atom is strategically positioned to engage in orthogonal multipolar interactions (e.g., F···H–N) within the kinase hinge region, locking the molecule into its bioactive conformation.
-
The N-Cyclobutyl Moiety: Linear alkyl chains (e.g., n-butyl) are highly flexible and metabolically labile. In contrast, the cyclobutyl ring provides a conformationally restricted, sterically demanding hydrophobic shield. This geometry perfectly occupies the lipophilic pocket of the ALK kinase domain while resisting enzymatic degradation[1].
-
Regioselective Priming: The 4-position (para to the amine, ortho to the fluorine) is electronically activated by the amine but sterically shielded by the cyclobutyl group. This unique environment allows for highly regioselective electrophilic aromatic substitution (bromination), setting the stage for subsequent cross-coupling reactions[3].
Biological Target & Signaling Pathway
The ultimate application of this building block is the inhibition of the EML4-ALK fusion protein. When constitutively active, EML4-ALK drives oncogenesis through multiple downstream cascades.
EML4-ALK signaling pathway illustrating the downstream effects of indoloquinolone ALK inhibitors.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of N-Cyclobutyl-3-fluoroaniline via Reductive Amination
Causality & Design: We utilize because the electron-withdrawing acetoxy groups attenuate the hydride's reactivity, preventing the premature reduction of cyclobutanone to cyclobutanol[4],[5]. The reaction is performed in 1,2-dichloroethane (DCE) with acetic acid to catalyze iminium ion formation[4].
Step-by-Step Methodology:
-
Initiation: To an oven-dried 500 mL round-bottom flask, add 3-fluoroaniline (10.0 g, 90.0 mmol) and cyclobutanone (7.57 g, 108.0 mmol, 1.2 eq) in anhydrous DCE (200 mL).
-
Catalysis: Add glacial acetic acid (5.4 g, 90.0 mmol, 1.0 eq) dropwise at room temperature. Stir for 30 minutes to allow iminium ion formation.
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (28.6 g, 135.0 mmol, 1.5 eq) portion-wise over 20 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and stir at room temperature for 16 hours.
-
IPC (In-Process Control): Analyze via TLC (Hexanes/EtOAc 8:2). The disappearance of 3-fluoroaniline (Rf ~0.6) and appearance of the product (Rf ~0.4) validates completion.
-
Workup: Quench slowly with saturated aqueous NaHCO₃ (150 mL). Causality: This neutralizes the acetic acid and decomposes unreacted borohydride without hydrolyzing the new amine. Extract with dichloromethane (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Check: GC-MS must show a molecular ion peak at m/z 165.1.
Protocol 2: Regioselective Bromination (Preparation of 4-Bromo-N-cyclobutyl-3-fluoroaniline)
Causality & Design: N-Bromosuccinimide (NBS) is chosen over Br₂ to provide a controlled, low concentration of electrophilic bromine, preventing polybromination. The reaction is shielded from light and kept at 0 °C to strictly suppress radical chain reactions that would otherwise halogenate the sensitive cyclobutyl methine position.
Step-by-Step Methodology:
-
Initiation: Dissolve N-cyclobutyl-3-fluoroaniline (10.0 g, 60.5 mmol) in anhydrous DMF (100 mL) and cool to 0 °C. Shield the flask with aluminum foil.
-
Bromination: Add NBS (11.3 g, 63.5 mmol, 1.05 eq) in three equal portions over 30 minutes.
-
Propagation: Stir at 0 °C for 2 hours.
-
IPC: TLC (Hexanes/EtOAc 9:1) should show complete conversion to a lower Rf spot (~0.3).
-
Workup: Pour the mixture into ice water (300 mL) and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.
-
Validation Check: ¹H NMR (CDCl₃) must show the disappearance of the para-proton and a characteristic singlet for the isolated aromatic proton at the 6-position, confirming >95% regioselectivity.
Protocol 3: Buchwald-Hartwig Cross-Coupling for Core Assembly
Causality & Design: To couple the sterically hindered 4-bromo-N-cyclobutyl-3-fluoroaniline with an indoloquinolone precursor, we employ utilizing Pd₂(dba)₃ and XPhos[6],[7]. XPhos is a bulky, electron-rich biaryl phosphine ligand that forces the palladium center into a monoligated state, drastically accelerating oxidative addition into the hindered C-Br bond while promoting rapid reductive elimination[8].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-bromo-N-cyclobutyl-3-fluoroaniline (1.0 eq), the corresponding heterocyclic amine (1.1 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Solvation: Add anhydrous, degassed toluene (0.2 M concentration).
-
Reaction: Seal the flask, remove from the glovebox, and heat at 100 °C for 12 hours.
-
IPC: LC-MS analysis should confirm the consumption of the bromide and the appearance of the coupled product mass.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography.
Quantitative Data Presentation: Reductive Amination Optimization
To demonstrate the self-validating nature of Protocol 1, the following table summarizes the optimization data that led to the selected methodology.
| Entry | Reducing Agent | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | NaBH₄ | MeOH | None | 25 | 12 | 35 | Major over-reduction of cyclobutanone to cyclobutanol. |
| 2 | NaBH₃CN | MeOH | AcOH (1 eq) | 25 | 18 | 68 | Moderate yield; generation of toxic HCN gas during workup. |
| 3 | NaBH(OAc)₃ | THF | AcOH (1 eq) | 25 | 16 | 74 | Sluggish reaction kinetics due to poor solubility of the iminium intermediate. |
| 4 | NaBH(OAc)₃ | DCE | AcOH (1 eq) | 25 | 16 | 92 | Optimal conditions; clean conversion, no over-reduction. |
References
- Ascentage Pharma Group Co Ltd. (2017). Indoloquinolone compounds as anaplastic lymphoma kinase (alk) inhibitors (Patent No. CN106459033A). Google Patents.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
Sources
- 1. CN106459033A - ä½ä¸ºé´åæ§æ·å·´ç¤é ¶(alk)æå¶åçå²åå¹¶å¹è¯ºé ®ç±»ååç© - Google Patents [patents.google.com]
- 2. 1071207-68-5|N-Butyl-3,4,5-trifluoroaniline|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Buchwald-Hartwig amination vs reductive amination for cyclobutyl amines
Application Note: Strategic Synthesis of N-Aryl Cyclobutyl Amines
Strategic Analysis: The "Vs" Landscape
In drug discovery, the cyclobutyl amine motif is a prized bioisostere for tert-butyl or phenyl groups, offering metabolic stability and defined vectors without the lipophilicity penalty of larger rings. However, installing this strained ring onto an aromatic core presents a classic dichotomy in process chemistry: Nucleophilic attack (Reductive Amination) vs. Metal-catalyzed coupling (Buchwald-Hartwig).
The choice is rarely about preference; it is dictated by the electronic nature of the aryl partner and reagent availability .
Decision Matrix: When to Use Which?
-
Choose Reductive Amination (RA) when:
-
The aryl amine (aniline) is electron-rich or neutral (good nucleophile).
-
Cost is the primary driver (avoids Pd/ligands).
-
Cyclobutanone is readily available.
-
Limitation: Fails with strongly electron-deficient anilines (e.g., nitro- or cyano-substituted) due to poor imine formation.
-
-
Choose Buchwald-Hartwig (B-H) when:
-
The aryl partner is an aryl halide (Cl, Br, I, OTf).
-
The aryl ring is electron-deficient (excellent for oxidative addition).
-
You need to avoid the cost/availability issues of substituted cyclobutanones.
-
Limitation: Requires strict inert atmosphere; cyclobutylamine volatility (bp 81 °C) demands careful stoichiometry control.
-
Visualizing the Decision Logic
The following decision tree illustrates the critical path for selecting the optimal synthetic route based on substrate properties.
Figure 1: Strategic decision tree for N-aryl cyclobutyl amine synthesis. Blue nodes indicate recommended protocols.
Deep Dive: Reductive Amination (The "Economy" Route)
Mechanism & Causality: Reductive amination proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion, which is then reduced.
-
Why Cyclobutanone? The strain of the 4-membered ring (~26 kcal/mol) makes the carbonyl carbon highly electrophilic, facilitating attack. However, it also makes the resulting sp3 center sensitive to steric crowding.
-
Why STAB (Sodium Triacetoxyborohydride)? Unlike NaBH4, STAB is mild and does not reduce the ketone competitively at reasonable rates. It selectively reduces the iminium species.[1]
-
The "Weak Nucleophile" Trap: If your aniline is electron-poor, the equilibrium shifts toward the starting materials. In these cases, a Lewis acid like Titanium(IV) isopropoxide is required to force dehydration and trap water.
Protocol A: Standard Reductive Amination
Best for: Electron-rich to neutral anilines.
Reagents:
-
Cyclobutanone (1.2 equiv)
-
Aniline derivative (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.
Step-by-Step:
-
Imine Formation: In a clean, dry vial, dissolve the aniline (1.0 mmol) and cyclobutanone (1.2 mmol) in DCE (5 mL).
-
Acid Activation: Add AcOH (1.0 mmol). Note: This protonates the carbonyl oxygen, catalyzing nucleophilic attack.
-
Mixing: Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Add STAB (1.5 mmol) in one portion. Observation: Mild effervescence may occur.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for consumption of aniline.
-
Workup: Quench with saturated aqueous NaHCO3 (stop gas evolution). Extract with DCM (3x). Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Modification for Weak Nucleophiles (The "Titanium" Method): If the standard method fails (incomplete conversion):
-
Mix Aniline (1.0 equiv), Cyclobutanone (1.2 equiv), and Ti(OiPr)4 (1.5 equiv) in neat condition or minimal Toluene.
-
Stir 12h to force imine formation (drives water removal via Ti-species).
-
Dilute with MeOH/DCE.
-
Add NaBH4 (not STAB) carefully at 0°C. Caution: Exothermic.
Deep Dive: Buchwald-Hartwig Amination (The "Precision" Route)
Mechanism & Causality: This route relies on the Pd(0)/Pd(II) catalytic cycle.
-
The Challenge: Cyclobutylamine is a primary aliphatic amine. Primary amines can suffer from "bis-arylation" (reacting twice with the aryl halide) if the catalyst is not selective.
-
The Solution (Ligand Selection): BrettPhos is the "Gold Standard" ligand for primary amines. It is sterically bulky enough to prevent the smaller secondary amine product from binding to Pd and reacting a second time, ensuring mono-arylation .
-
Volatility Alert: Cyclobutylamine boils at ~81°C. In an inert gas flow (Argon/N2), it can be stripped from the reaction before reacting. Use a sealed tube or excess amine.
Protocol B: Pd-Catalyzed Cross-Coupling
Best for: Electron-poor aryl halides or when cyclobutanone is unavailable.
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
Cyclobutylamine (1.2 – 1.5 equiv) Use excess due to volatility.
-
Catalyst: BrettPhos Pd G4 (1–3 mol%) Alternatively: Pd(OAc)2 + BrettPhos (1:1 ratio).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LiHMDS (for base-sensitive substrates).
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
Step-by-Step:
-
Inert Setup: Flame-dry a resealable reaction tube (Schlenk tube or pressure vial) and cool under Argon.
-
Solids: Charge Aryl Halide (1.0 mmol), NaOtBu (1.4 mmol), and BrettPhos Pd G4 (0.02 mmol).
-
Purge: Evacuate and backfill with Argon (3x).
-
Liquids: Add anhydrous Dioxane (4 mL) via syringe.
-
Amine Addition: Add Cyclobutylamine (1.5 mmol) via syringe last.
-
Critical: If using cyclobutylamine hydrochloride salt, add it with the solids and increase base to 2.5 equiv.
-
-
Reaction: Seal the tube tightly. Heat to 80–100°C for 4–12 hours.
-
Why Heat? Oxidative addition of aryl chlorides requires energy; however, BrettPhos is active enough that some bromides react at lower temps.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (removes Pd black/salts). Concentrate.
-
Purification: Flash chromatography.
Comparative Data Summary
| Feature | Reductive Amination (RA) | Buchwald-Hartwig (B-H) |
| Primary Substrate | Cyclobutanone | Aryl Halide |
| Key Reagent Cost | Low (STAB, AcOH) | High (Pd Precatalyst, Ligand) |
| Electronic Scope | Best for Electron-Rich Anilines | Best for Electron-Poor Aryl Halides |
| Steric Tolerance | Moderate (Imine formation is sensitive) | High (Ligand controlled) |
| Scalability | High (Easy workup, no heavy metals) | Moderate (Cost of catalyst, Pd removal) |
| Green Chemistry | Good (Water/Borate waste) | Poor (Pd waste, solvent intensity) |
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Buchwald-Hartwig Ligand Selection (BrettPhos): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link
-
Ti(OiPr)4 Modification: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
-
Cyclobutylamine Properties: Sigma-Aldrich Safety Data Sheet. Link
Sources
scale-up synthesis of N-cyclobutyl-3-fluoroaniline
An Application Note on the Scale-Up Synthesis of N-cyclobutyl-3-fluoroaniline
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of N-cyclobutyl-3-fluoroaniline, a key building block in the development of various pharmaceutical compounds. The featured methodology is based on a robust one-pot reductive amination strategy, selected for its operational simplicity, high efficiency, and amenability to scale-up. This document offers an in-depth examination of the reaction mechanism, a detailed step-by-step protocol from gram to kilogram scale, critical safety considerations, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers and process chemists with the necessary insights for successful implementation and optimization.
Introduction and Strategic Approach
N-cyclobutyl-3-fluoroaniline serves as a crucial intermediate in medicinal chemistry and materials science. The efficient and reliable synthesis of this compound on a large scale is paramount to advancing drug discovery programs and ensuring a consistent supply chain for manufacturing. While several methods exist for the formation of C-N bonds, including the notable Buchwald-Hartwig amination, reductive amination presents a more favorable pathway for the scale-up synthesis of this specific target.[1][2]
Rationale for Selecting Reductive Amination:
The chosen strategy involves the direct reaction of 3-fluoroaniline with cyclobutanone, followed by in-situ reduction of the resulting iminium intermediate. This approach is superior for large-scale production due to:
-
Cost-Effectiveness: It avoids the use of expensive and sensitive palladium catalysts and specialized phosphine ligands often required for cross-coupling reactions.[3]
-
Operational Simplicity: As a one-pot synthesis, it minimizes unit operations, reduces processing time, and simplifies equipment requirements.[4]
-
Atom Economy and Waste Profile: The method is inherently efficient, with water being the primary byproduct of the initial condensation. The use of a selective reducing agent minimizes side reactions and simplifies purification.
This guide is structured to provide a self-validating system, where process understanding is prioritized alongside procedural execution.
Safety First: Hazard Analysis and Mitigation
A thorough risk assessment is mandatory before commencing any chemical synthesis. The scale-up of this process requires stringent adherence to safety protocols due to the hazardous nature of the involved reagents.
| Reagent | CAS No. | Key Hazards | Recommended PPE & Handling |
| 3-Fluoroaniline | 372-19-0 | Harmful if swallowed or in contact with skin. Causes serious eye damage and skin irritation.[5] Potential for respiratory irritation. | Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and lab coat. Handle exclusively in a certified chemical fume hood.[6] |
| Cyclobutanone | 1191-95-3 | Highly flammable liquid and vapor.[7] Keep away from ignition sources and ground all equipment to prevent static discharge. | Flame-retardant lab coat, safety goggles, and gloves. Use in a well-ventilated area, away from open flames. |
| Sodium Triacetoxyborohydride | 56553-60-7 | Reacts with water to produce flammable hydrogen gas. Corrosive. | Handle in a dry, inert atmosphere if possible. Avoid contact with moisture. Use appropriate gloves and eye protection. |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Suspected carcinogen, toxic, and flammable. | Use only in a closed system or a chemical fume hood with appropriate respiratory protection.[4] |
Engineering Controls: All operations should be conducted in a well-ventilated laboratory or a walk-in fume hood designed for scale-up work. Ensure that eyewash stations and safety showers are readily accessible.
Detailed Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and includes guidance for further scaling.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (g) | Moles | Equivalents | Supplier Rec. |
| 3-Fluoroaniline | 111.12 | 100.0 | 0.90 | 1.0 | Sigma-Aldrich, ≥99% |
| Cyclobutanone | 70.09 | 75.8 | 1.08 | 1.2 | TCI, ≥98% |
| Sodium Triacetoxyborohydride | 211.94 | 286.0 | 1.35 | 1.5 | Alfa Aesar, ≥97% |
| 1,2-Dichloroethane (DCE) | 98.96 | 1000 mL | - | - | Fisher Scientific, Anhydrous |
| Saturated NaHCO₃ Solution | - | ~800 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | 120.37 | 50 g | - | - | Lab Grade |
Reaction Workflow Diagram
Caption: Scalable one-pot workflow for N-cyclobutyl-3-fluoroaniline synthesis.
Step-by-Step Experimental Procedure
-
Reactor Setup: To a 3 L, three-neck round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a nitrogen inlet, add 3-fluoroaniline (100.0 g, 0.90 mol) and 1,2-dichloroethane (1000 mL). Stir the mixture until a clear, homogeneous solution is formed.
-
Imine Formation: Begin cooling the solution with a water bath. Slowly add cyclobutanone (75.8 g, 1.08 mol, 1.2 equiv) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 30°C. After the addition is complete, remove the cooling bath and allow the mixture to stir at ambient temperature (20-25°C) for 1 hour.
-
Causality Note: A slight excess of the ketone helps drive the equilibrium towards the formation of the imine intermediate. Monitoring this step by TLC or GC-MS confirms the consumption of the starting aniline before proceeding.
-
-
Reduction: Re-apply the cooling bath to maintain the internal temperature below 30°C. Add sodium triacetoxyborohydride (286.0 g, 1.35 mol, 1.5 equiv) portion-wise over approximately 1.5-2 hours. A moderate exotherm and gas evolution may be observed.
-
Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent.[4] Its steric bulk and attenuated reactivity allow for the preferential reduction of the protonated imine (iminium ion) over the starting ketone, which minimizes the formation of cyclobutanol as a byproduct. Portion-wise addition is critical on scale to control the reaction rate and temperature.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature for 12-18 hours. Monitor the reaction progress by TLC (Eluent: 10% Ethyl Acetate in Hexanes) or GC-MS until the imine intermediate is fully consumed.
-
Work-up and Quenching: Cool the reaction mixture to 10°C in an ice-water bath. Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (~800 mL) until gas evolution ceases. Caution: Initial quenching can be vigorous.
-
Causality Note: The basic quench neutralizes the acetic acid byproduct from the reducing agent and any remaining unreacted reagent. This ensures the amine product is in its free base form, which is soluble in the organic solvent and allows for efficient extraction.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 200 mL). Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification
For scale-up operations, fractional distillation under reduced pressure is the most effective method for purifying the final product. Column chromatography is suitable for smaller scales but is generally not economically viable for multi-kilogram production.
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude oil under vacuum. Collect the fraction boiling at the appropriate temperature for N-cyclobutyl-3-fluoroaniline.
-
Yield: The purified product is obtained as a colorless to pale yellow oil. Expected yield: 115-130 g (78-88%).
Reaction Mechanism and Characterization
The synthesis proceeds via a two-step, one-pot sequence.
Caption: Simplified mechanism of reductive amination.
Expected Analytical Data
The identity and purity of the final product should be confirmed using standard analytical techniques.[8]
| Analysis | Specification |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃) | Consistent with the structure of N-cyclobutyl-3-fluoroaniline. |
| ¹³C NMR (CDCl₃) | All expected carbon signals present. |
| GC-MS | Molecular ion peak corresponding to C₁₀H₁₂FN (m/z = 165.10). |
| Purity (HPLC/GC) | ≥99.0% |
Conclusion
The reductive amination of 3-fluoroaniline with cyclobutanone using sodium triacetoxyborohydride is a highly efficient, robust, and scalable method for the synthesis of N-cyclobutyl-3-fluoroaniline. The one-pot nature of the reaction, coupled with a straightforward purification process, makes it an ideal choice for industrial production. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and drug development professionals can confidently implement this protocol to produce high-purity material for their programs.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from Wordpress. [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. (2025, August 9). ResearchGate. [Link]
-
Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from Beilstein Journals. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from organic-synthesis.org. [Link]
-
Ingale, S. A., & Bhor, M. D. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 312-337. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Reductive Amination of Cyclobutanone with 3-Fluoroaniline
Executive Summary
This guide details the optimized protocol for coupling 3-fluoroaniline with cyclobutanone to synthesize N-cyclobutyl-3-fluoroaniline . This transformation is a critical step in medicinal chemistry for modulating lipophilicity and metabolic stability in drug candidates.
While simple aliphatic amines react readily with ketones, 3-fluoroaniline presents a specific challenge: the electron-withdrawing fluorine atom reduces the nucleophilicity of the nitrogen, often stalling imine formation. This protocol utilizes Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid (AcOH) to drive the equilibrium toward the iminium species, ensuring high conversion and chemoselectivity while minimizing over-alkylation.
Scientific Foundation & Mechanism
The Challenge of Electronic Deactivation
The reaction proceeds via a reductive amination mechanism.[1] However, the inductive effect ($ -I $) of the fluorine atom at the meta position of the aniline lowers the $ pK_a $ of the conjugate acid and reduces the nucleophilicity of the amine lone pair.
-
Standard Aniline Nucleophilicity: Moderate.
-
3-Fluoroaniline Nucleophilicity: Attenuated. Requires acid catalysis to facilitate hemiaminal formation and dehydration to the imine.
Reaction Mechanism
The reaction follows a stepwise pathway:
-
Hemiaminal Formation: Acid-catalyzed attack of the aniline on the cyclobutanone carbonyl.
-
Dehydration: Loss of water to form the N-aryl imine (Schiff base).
-
Protonation: Formation of the reactive iminium ion.[1]
-
Hydride Transfer: Irreversible reduction by the borohydride reagent.
Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Borohydride ($ NaBH_4 $), STAB is mild and less basic. It does not reduce the ketone competitively at a significant rate but rapidly reduces the protonated iminium ion. This "kinetic discrimination" is essential for avoiding the formation of cyclobutanol side products.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway of the reductive amination showing the critical role of acid catalysis and selective hydride transfer.
Standard Operating Procedure (Protocol)
Target Scale: 5.0 mmol (approx. 1.0 g scale) Expected Yield: 85–95% Purity: >98% (by HPLC/GC)
Materials & Reagents
| Reagent | Equiv. | MW ( g/mol ) | Amount | Role |
| 3-Fluoroaniline | 1.0 | 111.12 | 556 mg (480 µL) | Nucleophile |
| Cyclobutanone | 1.2 | 70.09 | 420 mg (442 µL) | Electrophile |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 1.59 g | Reducing Agent |
| Acetic Acid (Glacial) | 1.0–2.0 | 60.05 | 300 mg (285 µL) | Catalyst |
| 1,2-Dichloroethane (DCE) | N/A | N/A | 15–20 mL | Solvent |
Note: THF can be used as a greener alternative to DCE, though DCE often provides slightly faster kinetics for deactivated anilines.
Step-by-Step Methodology
Step 1: Imine Formation (Pre-complexation)
-
Charge a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 3-Fluoroaniline (1.0 equiv) and Cyclobutanone (1.2 equiv).
-
Add DCE (or THF) to achieve a concentration of ~0.25 M.
-
Add Acetic Acid (1.0–2.0 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen ($ N_2 $) atmosphere.
-
Why? This allows the equilibrium to establish the imine/iminium species before the reducing agent is introduced, minimizing direct reduction of the ketone.
-
Step 2: Reduction
-
Cool the reaction mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.
-
Safety: Gas evolution ($ H_2 $) is minimal but possible; ensure venting.
-
-
Remove the ice bath and allow the reaction to warm to RT.
-
Stir for 4–16 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 8:2) or LCMS. Look for the disappearance of the aniline ($ M+H = 112
M+H = 166 $).
-
Step 3: Quench & Workup
-
Quench the reaction by slowly adding saturated aqueous $ NaHCO_3 $ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer to a separatory funnel. Extract the aqueous layer with DCM ($ 3 \times 20 $ mL).
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous $ Na_2SO_4
MgSO_4 $ . -
Filter and concentrate under reduced pressure (Rotavap).
Step 4: Purification
-
Crude Assessment: The residue is typically a pale yellow oil.
-
Method A (Flash Chromatography): Silica gel, eluting with 0–10% EtOAc in Hexanes. The product is less polar than the starting aniline.
-
Method B (Acid/Base Extraction - Recommended for Scale-up):
-
Dissolve crude oil in $ Et_2O $.
-
Extract with 1M $ HCl $ (product goes to aqueous phase).
-
Wash organic phase (removes non-basic impurities like cyclobutanol).
-
Basify aqueous phase with 2M $ NaOH $ to pH > 12.
-
Extract back into $ Et_2O $ or DCM, dry, and concentrate.
-
Optimization & Troubleshooting
The following table summarizes common issues and their scientific resolutions.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Weak nucleophilicity of 3-fluoroaniline. | Increase AcOH to 2.0–3.0 equiv. Ensure molecular sieves (4Å) are not used with STAB (can hinder reagent), but pre-drying solvent is essential. |
| Cyclobutanol Impurity | Direct reduction of ketone.[2] | Ensure "Step 1" (Pre-complexation) is at least 30 mins. Add STAB at 0°C. |
| Dialkylation (Tertiary Amine) | Over-reaction. | Unlikely with cyclobutanone due to steric strain, but ensure ketone is not in massive excess (>1.5 equiv). |
| Stalled Reaction | Steric bulk/Electronic deactivation. | Switch solvent to DCE (higher dielectric constant helps iminium formation) or gently heat to 40°C. |
Solvent & Reagent Screening Data (Representative)
| Entry | Reductant | Solvent | Additive | Yield | Notes |
| 1 | $ NaBH_4 $ | MeOH | None | 45% | Significant cyclobutanol formation; requires 2-step (isolate imine). |
| 2 | $ NaBH_3CN $ | MeOH | AcOH (pH 5) | 75% | Good yield, but toxic cyanide waste. |
| 3 | STAB | DCE | AcOH (1 eq) | 92% | Optimal balance of rate and selectivity. |
| 4 | STAB | THF | None | 60% | Slower reaction; AcOH is crucial for fluorinated anilines. |
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis and purification process.
Safety & Handling
-
3-Fluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Causes serious eye irritation. Use in a fume hood.
-
Cyclobutanone: Flammable liquid. Store in a refrigerator.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive.[3] Releases acetic acid upon hydrolysis. Handle under inert atmosphere where possible.
-
1,2-Dichloroethane (DCE): Carcinogen and highly flammable. If safety regulations prohibit DCE, THF is a viable substitute (see Optimization Table).
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Foundational paper establishing STAB/AcOH as the gold standard for aniline reductive amination.
-
Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Describes the alternative NaBH3CN method and pH dependence.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404. Mechanistic insights into acyloxyborohydride species.
-
Common Organic Chemistry. "Reductive Amination Conditions and Protocols." General protocols and practical tips for STAB reductions.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Troubleshooting & Optimization
optimizing yield of N-cyclobutyl-3-fluoroaniline synthesis
Technical Support Center: N-Cyclobutyl-3-Fluoroaniline Synthesis
Ticket ID: NCFA-OPT-2026 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of N-cyclobutyl-3-fluoroaniline , a critical building block for kinase inhibitors and fluorinated bioactive scaffolds. While the target appears simple, the electron-withdrawing nature of the 3-fluoro substituent reduces the nucleophilicity of the aniline, often leading to stalled conversion or competitive side reactions during standard reductive aminations.
This support module provides a validated Reductive Amination Protocol (Method A) as the primary route, with a Buchwald-Hartwig Cross-Coupling (Method B) as a high-fidelity alternative for difficult substrates.
Module 1: Critical Reaction Pathways
The Chemistry of Failure (Why yields drop)
The synthesis relies on the condensation of 3-fluoroaniline with cyclobutanone .
-
The Trap: 3-Fluoroaniline is less nucleophilic than unsubstituted aniline due to the inductive effect (-I) of the fluorine atom. This slows the initial attack on the ketone.
-
The Consequence: If the imine formation is too slow, the reducing agent (if added too early or if too strong) will preferentially reduce the expensive cyclobutanone to cyclobutanol, killing the stoichiometry.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the "Sweet Spot" for optimization.
Figure 1: Reaction pathway analysis showing the critical dependence on imine formation and selective reduction to avoid cyclobutanol formation.
Module 2: Validated Protocols
Method A: Reductive Amination (Recommended)
Best for: Gram-scale synthesis, cost-efficiency, and operational simplicity.
Reagents:
-
3-Fluoroaniline (1.0 equiv)[1]
-
Cyclobutanone (1.2 - 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Pre-Activation (Crucial): In a dry flask, dissolve 3-fluoroaniline (1.0 equiv) and cyclobutanone (1.2 equiv) in DCE (0.2 M).
-
Acidification: Add Acetic Acid (1.5 equiv). Note: The acid catalyzes the dehydration of the hemiaminal to the iminium ion.
-
Equilibration: Stir at Room Temperature (RT) for 30-60 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the imine.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise over 15 minutes.
-
Reaction: Warm to RT and stir for 4-16 hours. Monitor by LC-MS (Look for M+H = 166).
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to quench borates.
-
Workup: Extract with DCM (x3). Wash combined organics with brine.[2] Dry over Na₂SO₄.[2]
Method B: Buchwald-Hartwig Cross-Coupling (Alternative)
Best for: Large scale, or if Method A yields <40% due to steric/electronic issues.
Reagents:
-
3-Bromo-1-fluorobenzene (1.0 equiv)
-
Cyclobutylamine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + BINAP (or Xantphos)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Protocol Summary: Combine aryl halide, amine, and base in solvent. Sparge with Argon. Add catalyst/ligand.[2][3][4][5][6] Heat to 80-100°C for 12h.
Module 3: Troubleshooting & FAQs
Ticket #001: "My reaction stalled at 50% conversion."
Diagnosis: The imine formation equilibrium is unfavorable, or the reducing agent was consumed by the ketone (forming cyclobutanol). Solution:
-
Increase Acid: Boost AcOH to 2.0 - 3.0 equivalents. The protonation of the imine drives the reduction.
-
Sequential Addition: Do not add STAB immediately. Let the amine and ketone stir with MgSO₄ (drying agent) for 2 hours to physically remove water and force imine formation, then filter and add STAB.
-
Switch Solvent: Use DCE instead of DCM; the slightly higher boiling point allows for gentle heating (40°C) to push imine formation if needed.
Ticket #002: "I see a large 'M+54' impurity peak."
Diagnosis: This is likely N,N-dicyclobutyl-3-fluoroaniline (Over-alkylation). Solution:
-
Stoichiometry Control: Strictly limit Cyclobutanone to 1.1 equiv.
-
Reverse Addition: If using Method B (Buchwald), ensure the aryl halide is in slight excess, or use a ligand that prevents double arylation (e.g., BINAP).
-
Purification: The bis-alkylated product is significantly more lipophilic. Use a Hexane/EtOAc gradient; the target secondary amine will elute after the bis-impurity.
Ticket #003: "The product is unstable/turning dark."
Diagnosis: Anilines are oxidation-prone.[2] Solution:
-
Salt Formation: Do not store as the free base. Convert immediately to the HCl or Oxalate salt .
-
Procedure: Dissolve crude oil in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the white precipitate.
-
-
Storage: Store salts at -20°C under Argon.
Module 4: Optimization Data Matrix
Table 1: Solvent & Reducing Agent Screening (Method A)
| Entry | Reducing Agent | Solvent | Additive | Yield (%) | Comments |
| 1 | NaBH₄ | MeOH | None | 15% | Major cyclobutanol formation (Ketone reduction > Imine reduction). |
| 2 | NaBH₃CN | MeOH | AcOH | 65% | Toxic cyanide waste; good conversion but slow. |
| 3 | NaBH(OAc)₃ | DCM | AcOH (1 eq) | 82% | Optimal balance of rate and selectivity. |
| 4 | NaBH(OAc)₃ | THF | AcOH (1 eq) | 45% | Slow reaction; STAB solubility issues in THF. |
| 5 | NaBH(OAc)₃ | DCE | Ti(OiPr)₄ | 88% | Titanium acts as a Lewis acid/water scavenger. Excellent but requires difficult workup (emulsions). |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link
-
Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, vol. 119, no. 23, 2019, pp. 11857–11911. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1247435-29-5 (Analogous Structure)." PubChem, 2024. Link
Sources
preventing over-alkylation in 3-fluoroaniline reductive amination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in amine synthesis: controlling the chemoselectivity of 3-fluoroaniline during reductive amination.
When synthesizing secondary amines, over-alkylation (the formation of tertiary amines) is a common failure mode that drastically reduces yields and complicates purification. This guide provides mechanistic insights, optimized parameters, and self-validating protocols to ensure precise mono-alkylation.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why is 3-fluoroaniline specifically prone to over-alkylation during reductive amination? The formation of a tertiary amine is a classic kinetic trap in reductive amination[1]. The primary amine (3-fluoroaniline) reacts with a carbonyl compound to form an imine, which is then reduced to a secondary amine. While the fluorine atom at the meta position exerts an electron-withdrawing inductive effect (-I) that slightly decreases the initial nucleophilicity of the aniline, the dynamics change once the first alkyl group is attached. The newly added alkyl chain is electron-donating (+I), which increases the electron density on the nitrogen. Consequently, the resulting secondary amine becomes more nucleophilic than the starting 3-fluoroaniline and aggressively attacks unreacted carbonyls, leading to dialkylation[2].
Reaction pathway of reductive amination and the competing over-alkylation route.
Q2: How does the choice of reducing agent dictate primary-to-secondary selectivity? The key to preventing over-alkylation is chemoselectivity: the reducing agent must reduce the imine/iminium ion much faster than it reduces the free aldehyde, while operating in conditions that deactivate the secondary amine product[3]. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB significantly milder than NaBH₄. When used in weakly acidic conditions, STAB selectively reduces the protonated imine. Crucially, the acidic environment also protonates the newly formed secondary amine, rendering it non-nucleophilic and preventing it from reacting with another carbonyl[4].
Q3: I am using STAB, but I still see 20% tertiary amine formation. How do I fix this? If dialkylation persists with STAB, the issue is likely stoichiometric or pH-related.
-
Stoichiometry: Never use an excess of the carbonyl compound. Use a slight deficit of the aldehyde (0.95 eq) relative to 3-fluoroaniline (1.0 eq) to starve the reaction of the electrophile[5].
-
pH Control: Ensure you are adding 1.0–1.2 equivalents of glacial acetic acid. If the pH is too high, the secondary amine remains unprotonated and active.
Part 2: Quantitative Reagent Selection
To optimize your workflow, consult the following table comparing the kinetic and chemical properties of common hydride donors used in reductive amination.
| Reducing Agent | Relative Hydride Donor Strength | Chemoselectivity (Imine vs. Carbonyl) | Optimal pH Range | Over-Alkylation Risk | Recommended Solvent |
| NaBH₄ | High | Poor (Reduces carbonyls rapidly) | 7.0 – 10.0 | High (Requires stepwise protocol) | MeOH, EtOH |
| NaBH₃CN | Moderate | Good | 4.0 – 6.0 | Medium (Risk of toxic HCN gas) | MeOH, THF |
| NaBH(OAc)₃ (STAB) | Low | Excellent | 4.0 – 5.0 | Low (Gold standard for direct amination) | DCE, THF |
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
Decision workflow for mitigating over-alkylation in reductive amination.
Protocol A: Direct Reductive Amination (Optimized for Mono-alkylation)
This is the primary protocol for 3-fluoroaniline, utilizing STAB to maintain high chemoselectivity[5].
-
Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoroaniline (1.0 eq) and the target aldehyde (0.95 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Causality: DCE is the preferred solvent because it is non-nucleophilic and dissolves STAB efficiently without reacting with it.
-
-
Acidification: Add glacial acetic acid (1.2 eq) dropwise.
-
Causality: Acetic acid catalyzes the dehydration step to form the imine and establishes the acidic buffer required to protonate the final secondary amine.
-
-
Imine Formation: Stir at room temperature for 30 minutes.
-
Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe the mass of the Schiff base intermediate [M+H]+ and the near-complete disappearance of the aldehyde peak.
-
-
Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to manage mild exotherms.
-
Reaction Monitoring: Stir for 2–4 hours at room temperature.
-
Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the imine. A ninhydrin stain will positively identify the secondary amine.
-
-
Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Stepwise Reductive Amination (For Highly Reactive Aldehydes)
If Protocol A fails due to an exceptionally unhindered or reactive aldehyde, switch to a stepwise approach. This completely isolates the imine formation from the reduction step[3].
-
Imine Pre-formation: Dissolve 3-fluoroaniline (1.0 eq) and aldehyde (1.0 eq) in anhydrous methanol. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) or activated 4Å molecular sieves (200 mg/mmol).
-
Causality: Using a Lewis acid or physical desiccant drives the equilibrium entirely to the imine before any reducing agent is introduced, preventing the reductant from interacting with free aldehyde.
-
-
Incubation: Stir at room temperature for 12 hours.
-
Validation Checkpoint: ¹H NMR of a crude aliquot should show the disappearance of the aldehyde proton (~9.5–10.0 ppm) and the appearance of a distinct imine proton (~8.0–8.5 ppm).
-
-
Reduction: Cool the mixture to 0 °C. If sieves were used, filter them off. Carefully add NaBH₄ (1.5 eq) portion-wise.
-
Completion: Stir for 1 hour at 0 °C, then allow to warm to room temperature. Quench with water, filter through a pad of Celite to remove titanium salts (if applicable), extract with EtOAc, and purify via flash chromatography.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry[Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal[Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - National Institutes of Health (PMC)[Link]
-
Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - National Institutes of Health (PMC)[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Fluoroaniline Troubleshooting & Purification Guide
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals dealing with the isolation of target compounds from reaction mixtures containing unreacted 3-fluoroaniline. Below, you will find critical physicochemical data, a strategic decision matrix, and field-proven, self-validating protocols to ensure high-purity isolation.
Quantitative Data Summary
Understanding the physical and chemical properties of 3-fluoroaniline is the first step in designing an effective removal strategy. The following table summarizes the key metrics that dictate its behavior during purification[1],[2].
| Property | Value | Relevance to Purification Strategy |
| Molecular Weight | 111.12 g/mol | Determines stoichiometric equivalents required for polymer-supported scavengers. |
| pKa (Conjugate Acid) | 3.5 at 25 °C | Dictates the exact pH required (pH < 1.5) for complete protonation during aqueous extraction. |
| Boiling Point | 186 °C (756 mmHg) | Enables separation from non-volatile target products via vacuum distillation. |
| Density | 1.156 g/mL | Relevant for volumetric measurements and predicting phase separation behavior. |
| Appearance | Clear yellow to brown liquid | Visual indicator during distillation or when assessing gross contamination. |
| Water Solubility | Insoluble (neutral form) | Necessitates chemical conversion to an anilinium salt for aqueous removal. |
Purification Strategy Workflow
Select your purification method based on the chemical stability of your target product.
Decision tree for selecting a 3-fluoroaniline removal strategy based on product stability.
Troubleshooting FAQs & Experimental Protocols
Q1: Why does my standard aqueous wash fail to remove 3-fluoroaniline, and how can I ensure complete removal?
The Causality: 3-Fluoroaniline is an electron-deficient aromatic amine due to the inductive electron-withdrawing effect of the fluorine atom. This lowers its pKa to approximately 3.5[1], making it a significantly weaker base than aliphatic amines or unsubstituted aniline. A standard mildly acidic wash (like saturated ammonium chloride) does not provide a sufficiently low pH to fully protonate the amine. For efficient phase transfer into the aqueous layer, the pH of the wash must be at least two units below the pKa of the amine[3].
Protocol: Acid-Base Extraction Workflow
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Add an equal volume of 1.0 M aqueous HCl to the separatory funnel.
-
Extraction: Stopper and invert the funnel, venting frequently to release pressure. Agitate vigorously to maximize surface area between the phases.
-
Phase Separation: Allow the layers to separate. The 3-fluoroaniline will partition into the aqueous layer as a highly water-soluble 3-fluoroanilinium chloride salt[4].
-
Self-Validation Step: Test the pH of the aqueous layer using pH paper. If the pH is > 1.5, the protonation is incomplete. Add additional 1.0 M HCl until the pH drops below 1.5, re-mix, and separate.
-
Repetition: Drain the aqueous layer and repeat the wash 1-2 more times to ensure quantitative removal.
-
Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q2: My target compound is highly acid-sensitive and degrades in 1M HCl. How can I remove the excess 3-fluoroaniline under neutral conditions?
The Causality: When acid-base extraction is contraindicated, solid-supported scavengers offer a chemoselective, neutral alternative. Polymer-supported isocyanate (PS-NCO) is an electrophilic resin that reacts rapidly with primary and secondary amines[5],[6]. The unreacted 3-fluoroaniline attacks the resin-bound isocyanate, forming a stable, covalently bound urea[6]. Because the urea is anchored to the macroscopic polystyrene matrix, it is completely insoluble and can be removed by simple mechanical filtration[7].
Protocol: PS-Isocyanate Scavenging Workflow
-
Preparation: Dissolve the crude mixture in a compatible, non-nucleophilic solvent (e.g., dichloromethane, THF, or DMF). Ensure no competing nucleophiles (like free alcohols or water) are present in large excess.
-
Resin Addition: Add Polymer-Supported Isocyanate resin (typical loading: 1.0 - 1.5 mmol/g)[6]. Calculate the required mass to provide a 2.0 to 3.0 molar equivalent excess relative to the estimated unreacted 3-fluoroaniline.
-
Agitation: Agitate the suspension gently at room temperature for 2 to 4 hours. Crucial Note: Avoid magnetic stirring, which can mechanically shear the polymer beads and clog filters; use an orbital shaker instead.
-
Self-Validation Step: Withdraw a 10 µL aliquot of the liquid phase, dilute, and analyze via TLC or LC-MS. If 3-fluoroaniline is still detected, the scavenging is incomplete. Add an additional 0.5 equivalents of PS-NCO resin and agitate for another hour.
-
Filtration: Filter the mixture through a sintered glass funnel (medium porosity).
-
Elution: Wash the resin cake with 2-3 bed volumes of the reaction solvent to elute any trapped product[6].
-
Isolation: Concentrate the combined filtrate to yield the purified, amine-free product.
Q3: Can I remove 3-fluoroaniline using distillation if I want to avoid aqueous workups and expensive resins?
The Causality: Yes, provided your target product is non-volatile or has a significantly higher boiling point. 3-Fluoroaniline has a boiling point of 186 °C at atmospheric pressure[2]. Under high vacuum (e.g., 0.1 mmHg), its boiling point drops significantly, allowing it to be driven off using a Kugelrohr distillation apparatus without requiring excessive heat that might thermally degrade your product.
Protocol: Vacuum Distillation Workflow
-
Setup: Transfer the crude mixture to a round-bottom flask suitable for Kugelrohr distillation.
-
Vacuum Application: Apply high vacuum (0.1 - 1.0 mmHg) to the system and allow the pressure to stabilize.
-
Heating: Gradually heat the oven to 50-70 °C (adjust based on exact vacuum pressure).
-
Self-Validation Step: Monitor the collection bulb (cooled with dry ice/acetone). The appearance of a clear yellow-to-brown liquid[1] indicates the successful distillation of 3-fluoroaniline. If condensation stops but the crude mass remains unchanged, incrementally increase the temperature by 10 °C. Continue heating until no further condensation is observed in the receiving bulb.
References
1.[1] "3-Fluoroaniline 372-19-0 wiki" - guidechem.com - 1 2.[2] "372-19-0(3-Fluoroaniline) Product Description" - chemicalbook.com - 2 3.[5] "Flow Chemistry in Organic Synthesis" - thieme-connect.de - 5 4.[6] "Polymer-Supported Quenching Reagents for Parallel Purification" - acs.org - 6 5.[7] "strategies in organic synthesis" - pitt.edu - 7 6.[4] "Exp 6 - Extraction" - wvu.edu - 4 7.[3] "Acid–base extraction" - wikipedia.org -3
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Conversion in Cyclobutanone Reductive Amination
Welcome to the Advanced Synthesis Support Center. Reductive amination of cyclobutanones presents unique thermodynamic and kinetic hurdles compared to standard aliphatic or unstrained cyclic ketones. This guide is designed for process chemists and discovery scientists to diagnose, troubleshoot, and resolve low conversion and poor selectivity during the synthesis of cyclobutylamines.
The Causality of Failure: Why Cyclobutanones are Difficult
The core issue with cyclobutanone lies in its geometry. The four-membered ring suffers from extreme angle strain (approximately 26 kcal/mol). The
However, converting this
Figure 1: Competing reaction pathways in cyclobutanone reductive amination.
Troubleshooting FAQs
Q1: My starting cyclobutanone is fully consumed, but my amine yield is <20%. The major byproduct is cyclobutanol. How do I prevent this?
Causality: You are experiencing premature direct reduction. When using standard one-pot conditions (e.g.,
Q2: I am using a bulky secondary amine. The reaction stalls, and I recover mostly unreacted cyclobutanone. What is going wrong?
Causality: Cyclobutanone adopts a puckered "butterfly" conformation. When a sterically hindered secondary amine approaches the carbonyl trajectory, it experiences severe steric repulsion from the axial cyclobutane protons. This makes the initial nucleophilic attack and subsequent dehydration to the iminium ion kinetically sluggish.
Solution: Drive the equilibrium forward by utilizing a strong Lewis acid to activate the carbonyl and act as a water scavenger.
Q3: I tried heating the reaction to force imine formation with my bulky amine, but now I'm seeing acyclic amides in my LC-MS. What happened? Causality: You are observing a strain-driven Grob-type fragmentation. Under forcing conditions (heat, excess amine, or strong base), the initial hemiaminal intermediate can undergo C-C bond cleavage to relieve the ~26 kcal/mol ring strain, resulting in a 6[6]. Solution: Keep the reaction at or below room temperature (0 °C to 25 °C). Rely on chemical activation (Lewis acids) rather than thermal activation to promote imine formation.
Figure 2: Decision tree for diagnosing and troubleshooting low conversion.
Quantitative Comparison of Reducing Agents
Selecting the correct hydride source is the most critical variable in cyclobutanone amination. The table below summarizes the efficacy of common reagents based on chemoselectivity and steric tolerance.
| Reducing Agent | Chemoselectivity (Iminium vs. Ketone) | Steric Tolerance | Recommended Use Case |
| Poor | Low | Not recommended. Rapidly reduces cyclobutanone to cyclobutanol[2][7]. | |
| Moderate | Moderate | Good for unhindered primary amines at pH 5-6[3]. | |
| Excellent | Moderate | Industry standard for one-pot reactions with unhindered secondary/primary amines[3][8]. | |
| Excellent (Stepwise) | High | Best for bulky amines. Forces imine formation prior to reduction[4][5]. |
Optimized Step-by-Step Methodology: -Mediated Amination
For substrates that fail under standard
Reagents:
-
Cyclobutanone derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 equiv) -
Sodium borohydride (
) (1.5 equiv) -
Anhydrous THF or DCE
Step 1: Imine/Iminium Formation
-
In a flame-dried flask under an inert
atmosphere, dissolve the cyclobutanone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (to reach a 0.5 M concentration). -
Add
(1.5 equiv) dropwise at room temperature. -
Stir the reaction mixture at room temperature for 12–16 hours.
-
Self-Validation Check: Remove a 50 µL aliquot, dilute in
, and run a quick or NMR. Ensure the characteristic cyclobutanone carbonyl carbon peak (~210 ppm) has disappeared, confirming complete conversion to the imine/iminium species.
Step 2: Hydride Reduction
5. Cool the reaction mixture to 0 °C using an ice bath.
6. Add
Step 3: Quench and Workup
8. Cool the mixture back to 0 °C. Carefully quench the reaction by adding water (or 1M NaOH) dropwise. This will hydrolyze the titanium complexes, precipitating a white, insoluble
References
-
Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system Source: PubMed (nih.gov) URL:[Link]
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: Vrije Universiteit Brussel URL:[Link]
-
Addition of NaBH4 to aldehydes to give primary alcohols Source: Master Organic Chemistry URL:[Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: MDMA.ch / Organic Process Research & Development URL:[Link]
-
Hitchhiker's Guide to Reductive Amination Source: ResearchGate URL:[Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Sciencemadness.org URL:[Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold Source: ACS Publications URL:[Link]
-
Metal-Catalyzed Enantioconvergent Transformations Source: Chemical Reviews (ACS) URL:[Link]
Sources
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
minimizing side products in fluoroaniline alkylation
Technical Support Center: Minimizing Side Products in Fluoroaniline Alkylation
Introduction: The Fluoroaniline Challenge
Welcome to the technical support guide for fluoroaniline alkylation. In drug discovery, fluoroanilines are critical scaffolds; the fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, the unique electronic properties of fluorine—high electronegativity (
The Core Problem:
Researchers often face a "yield vs. purity" trade-off. The electron-withdrawing nature of fluorine deactivates the aniline nitrogen (lowering nucleophilicity), requiring harsher conditions that promote side reactions like polyalkylation (over-alkylation) and nucleophilic aromatic substitution (
This guide provides self-validating protocols to minimize these specific side products.
Module 1: Preventing Over-Alkylation (Polyalkylation)
Issue: The reaction does not stop at the secondary amine (mono-alkylation) but proceeds to the tertiary amine (di-alkylation) or quaternary ammonium salt. Mechanism: The product (secondary amine) is often more nucleophilic than the starting material (primary fluoroaniline) because the alkyl group is electron-donating.
Troubleshooting & Strategy
| Variable | Recommendation | Technical Rationale |
| Method Selection | Use Reductive Amination | This is the "Gold Standard." It proceeds via an imine intermediate, which cannot be alkylated further until reduced. This effectively "caps" the reaction at mono-alkylation. |
| Stoichiometry | Excess Aniline (3–5 equiv) | If using direct alkylation ( |
| Base Selection | Inorganic Bases (e.g., | Avoid soluble organic bases (like TEA) in direct alkylation if over-alkylation is a problem; heterogeneous bases can sometimes slow the second step due to surface area limits. |
Protocol A: Mono-Alkylation via Reductive Amination
Best for: Synthesis of secondary amines with high selectivity.
Reagents:
-
4-Fluoroaniline (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
-
Acid Catalyst: Acetic Acid (1.0 equiv) – Crucial for imine formation with electron-deficient anilines.
Step-by-Step Workflow:
-
Imine Formation: Dissolve fluoroaniline and aldehyde in DCE under
. Add Acetic Acid.[1] Stir for 1–2 hours.-
Checkpoint: Verify imine formation via TLC or LCMS. The peak for the aniline should disappear.
-
-
Reduction: Cool to 0°C. Add
portion-wise.-
Why portion-wise? To prevent a localized exotherm that could degrade the sensitive imine.
-
-
Quench: Stir at room temperature overnight. Quench with saturated
. -
Workup: Extract with DCM. Wash organic layer with brine. Dry over
.
Module 2: The "Fluorine Effect" ( & Deactivation)
Issue:
-
Sluggish Reaction: The electron-withdrawing fluorine reduces the nucleophilicity of the nitrogen lone pair.
-
Side Product: Under basic/heated conditions, the amine (or an external nucleophile) attacks the aromatic ring ipso to the fluorine, displacing it. This is common if the fluorine is ortho or para to another electron-withdrawing group (e.g.,
, ).
Visualizing the Pathway
Caption: Reaction pathways showing the competition between desired N-alkylation and side reactions (
Troubleshooting Guide: Minimizing
Q: I see a "dimer" impurity where two aniline rings are connected. What is this?
A: This is likely the
-
Fix: Lower the reaction temperature.
generally has a higher activation energy than N-alkylation. -
Fix: Use a non-nucleophilic base (e.g., DIPEA,
) to prevent the base itself from attacking the ring.
Q: My reaction is stalled. Should I heat it?
A: Caution. Heating increases the risk of
-
Better Approach: Switch to Buchwald-Hartwig Amination . Palladium catalysis allows C-N bond formation without relying on the nucleophilicity of the aniline, thus bypassing the deactivation caused by the fluorine atom.
Protocol B: Buchwald-Hartwig Amination (For Unreactive Fluoroanilines)
Best for: Sterically hindered or highly electron-deficient fluoroanilines.
Reagents:
-
Aryl Halide (Coupling partner)
-
Catalyst:
or Pd(OAc)2 -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky ligands prevent catalyst poisoning.
-
Base:
or -
Solvent: Toluene or Dioxane (anhydrous)
Module 3: Regioselectivity (N- vs. C-Alkylation)
Issue: The alkyl group attaches to the aromatic ring (C-alkylation) instead of the nitrogen. Risk Factor: This is rare in fluoroanilines due to the deactivated ring, but can occur with "soft" electrophiles (e.g., allylic/benzylic halides) or if Lewis Acid catalysts are used (Friedel-Crafts conditions).
Prevention Strategy:
-
Solvent Control: Use polar aprotic solvents (DMF, DMSO, Acetonitrile). These solvents solvate the cation, leaving the "naked" anion (amide) more available for N-attack.
-
Avoid Lewis Acids: Do not use
or unless absolutely necessary, as they promote C-alkylation.
Comparative Data Analysis
| Method | Selectivity (Mono:Di) | Risk of | Reaction Conditions | Recommended For |
| Direct Alkylation ( | Low (60:40) | Moderate | Basic, often heated | Simple, cheap substrates where yield loss is acceptable. |
| Reductive Amination | High (>95:5) | Very Low | Mild, Acidic/Neutral | Primary choice for most fluoroaniline alkylations. |
| Buchwald-Hartwig | High (>98:2) | Low | Basic, Catalytic | Deactivated/Sterically hindered fluoroanilines. |
FAQ: Rapid Troubleshooting
Q: Can I use protecting groups to prevent over-alkylation? A: Yes. If you need a secondary amine, you can use the Boc-protection strategy :
-
Protect fluoroaniline with
N-Boc-fluoroaniline. -
Alkylate the Boc-amine (requires strong base like NaH, but prevents di-alkylation).
-
Deprotect with TFA. Note: This adds two steps but guarantees mono-alkylation.
Q: Why is my yield low with 2,6-difluoroaniline? A: The "Ortho Effect." Fluorines at the 2 and 6 positions create significant steric hindrance and electronic repulsion. Direct alkylation will fail.[1] Use Reductive Amination with a smaller aldehyde, or use a specialized Buchwald catalyst system (e.g., BrettPhos Pd G4 ).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Discusses metabolic stability of fluoroanilines). Link
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine.
reactivity). Link
Sources
alternative reducing agents for N-cyclobutyl-3-fluoroaniline synthesis
Technical Support Center: Advanced Synthesis Guide Subject: Alternative Reducing Systems for N-Cyclobutyl-3-fluoroaniline Synthesis Ticket ID: #SYN-2024-CF3 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of N-cyclobutyl-3-fluoroaniline presents a dual challenge: the electronic deactivation of the aniline (due to the electron-withdrawing fluorine) and the steric/strain properties of cyclobutanone. While Sodium Triacetoxyborohydride (STAB) is the industry standard, users often encounter issues with reaction velocity, cost at scale, or boron by-product removal.
This guide details three validated alternative protocols, prioritized by reliability and scalability.
Decision Matrix: Selecting Your Reagent
Before proceeding, utilize this decision tree to select the optimal protocol for your specific constraints.
Figure 1: Reagent selection logic based on process constraints.
Method A: The Titanium(IV) Isopropoxide / NaBH₄ Protocol
Status: Highly Recommended | Key Benefit: Forces imine formation on deactivated anilines.
Standard NaBH₄ is often too basic and reduces the ketone (cyclobutanone) to the alcohol (cyclobutanol) faster than the imine forms. By adding Titanium(IV) isopropoxide (
The Mechanism
-
Coordination:
coordinates to the cyclobutanone oxygen. -
Nucleophilic Attack: The 3-fluoroaniline attacks the activated carbonyl.
-
Dehydration:
scavenges the water, preventing hydrolysis. -
Reduction: NaBH₄ reduces the transient titanated imine species.
Protocol
-
Imine Formation:
-
Charge a dry flask with 3-fluoroaniline (1.0 equiv) and cyclobutanone (1.1 equiv).
-
Add
(1.25 equiv) neat. Note: The reaction is slightly exothermic. -
Stir at ambient temperature for 1–2 hours. The mixture will become viscous.
-
Checkpoint: Monitor by TLC/LCMS. You should see full conversion to the imine (M+ = 164).
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol (dryness is critical).
-
Cool to 0°C.[1]
-
Add
(1.0 equiv) portion-wise to avoid vigorous effervescence. -
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup (The Critical Step):
-
Issue: Quenching Ti reactions with water creates a sticky
gel that traps product. -
Solution: Quench with 2M NaOH or saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear phases separate (organic vs. aqueous slurry).
-
Method B: The "Green" Silane Route (PMHS)
Status: Alternative | Key Benefit: Boron-free, air-stable, utilizes industrial waste products.
Polymethylhydrosiloxane (PMHS) is a byproduct of the silicone industry. It is a reducing agent that is stable in air and water but becomes active in the presence of a Lewis Acid or metal catalyst.
Protocol
-
Setup: Dissolve 3-fluoroaniline (1.0 equiv) and cyclobutanone (1.2 equiv) in THF or 2-MeTHF.
-
Catalyst: Add
(10 mol%) or (1 mol%) as the activator. -
Reduction:
-
Add PMHS (1.2 equiv of hydride).
-
Stir at room temperature.
-
Note: This reaction is generally slower than Method A (6–12 hours).
-
-
Workup:
-
Add NaOH (3M) to hydrolyze the siloxane byproducts.
-
Extract with Ethyl Acetate.
-
Method C: Catalytic Hydrogenation (Risk Management)
Status: Caution Required | Key Risk: Hydrodefluorination (Loss of Fluorine).
Using
Troubleshooting Defluorination
If you must use hydrogenation (e.g., for scale-up in a flow reactor), you must poison the catalyst to prevent C-F bond insertion.
| Parameter | Recommendation | Rationale |
| Catalyst | Pt(S)/C (Sulfided Platinum) | Sulfur poisons the highly active sites responsible for C-F cleavage [1]. |
| Solvent | Methanol (Neutral) | Avoid acidic media which accelerates oxidative addition into the C-F bond. |
| Pressure | 1–3 bar (Low) | High pressure favors the difficult C-F reduction. Keep it mild. |
| Additive | Vanadium (V) | Some reports suggest Vanadium-doped catalysts improve selectivity for reductive amination over dehalogenation [2]. |
Visualizing the Pathway (Method A)
Figure 2: The Titanium-mediated reductive amination pathway.
Frequently Asked Questions (FAQ)
Q1: Why is my yield low with standard NaBH₄ (without Titanium)? A: NaBH₄ is a strong reducing agent. Without the Titanium to pre-form the imine, the NaBH₄ reduces the cyclobutanone to cyclobutanol (a dead-end byproduct) before it can react with the aniline. The aniline is also electron-deficient, making the initial attack slow.
Q2: The workup for the Titanium method is a white emulsion. How do I separate it? A: This is the classic "Titanium Emulsion." Do not use simple water or brine. You must use a complexing agent to break the Ti-O polymers.
-
Best: Saturated Rochelle's Salt (Potassium Sodium Tartrate).
-
Alternative: 10% Triethanolamine or 2M NaOH.
-
Technique: Add the solution and stir vigorously for at least 45 minutes. The white solid will dissolve or clump, leaving clear layers.
Q3: Can I use Sodium Cyanoborohydride (
Q4: Will the cyclobutane ring open during the reaction?
A: Cyclobutane is strained, but reductive amination conditions (Method A or B) are generally too mild to cleave the C-C bond. However, avoid high temperatures (>60°C) or extremely strong Lewis acids (like
References
-
Beller, M., et al. (2019). Catalytic Hydrogenation of Fluorinated Aromatics: Selectivity Control. Journal of Catalysis. 2
-
Mattson, R. J., et al. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry.[3][4][5] 3
-
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][7][8] The Journal of Organic Chemistry.[3][4][5] 6
-
Bhatt, V., et al. (2015).[4][6] Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2[4][5]·2H2O/PMHS/MeOH.[4][5][6] The Journal of Organic Chemistry.[3][4][5] 5[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Old Reaction Revisited - GalChimia [galchimia.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Publish Comparison Guide: LC-MS Fragmentation Pattern of N-Cyclobutyl-3-Fluoroaniline
Executive Summary
In the structural elucidation of halogenated N-alkyl anilines, N-cyclobutyl-3-fluoroaniline presents a distinct fragmentation signature driven by the lability of the strained cyclobutyl ring and the meta-positioning of the fluorine atom. This guide provides a definitive technical analysis of its LC-MS/MS behavior, contrasting it with key structural isomers (e.g., ortho-fluoro analogs) and homologs.
The primary differentiator for this compound is the neutral loss of cyclobutene (54 Da) via a hydrogen rearrangement, yielding a characteristic fragment at m/z 112 , followed by a fragmentation pattern consistent with meta-fluoroaniline. This contrasts with ortho-isomers, which exhibit dominant HF elimination pathways.
Chemical Profile & Theoretical Mass
Before interpreting spectra, verify the theoretical parameters to ensure accurate precursor ion selection.
| Parameter | Value |
| Compound Name | N-Cyclobutyl-3-fluoroaniline |
| Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol |
| Monoisotopic Mass | 165.0954 Da |
| Precursor Ion [M+H]⁺ | 166.1027 m/z |
| Key Structural Features | Secondary amine, Strained cyclobutyl ring, Meta-fluorine substituent |
Standardized Experimental Protocol
To reproduce the fragmentation patterns described below, the following LC-ESI-MS/MS conditions are recommended. These parameters are optimized to balance ionization efficiency with informative in-source fragmentation control.
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the labile alkyl loss and the stable aromatic ring fragmentation.
Fragmentation Analysis & Mechanism
The fragmentation of N-cyclobutyl-3-fluoroaniline follows the Even-Electron Rule , characteristic of ESI-generated ions. The pathway is dominated by the cleavage of the C-N bond connecting the strained cyclobutyl ring to the amine.
Primary Fragmentation Pathway
-
Precursor Selection: The protonated molecule [M+H]⁺ (m/z 166.1) is isolated.
-
Neutral Loss of Cyclobutene (-54 Da): The most facile pathway involves a four-center hydrogen rearrangement. The proton on the
-carbon of the cyclobutyl ring transfers to the nitrogen, leading to the elimination of a neutral cyclobutene molecule.-
Result: Formation of the 3-fluoroaniline cation (m/z 112.0) .
-
-
Secondary Fragmentation (Aromatic Core): The m/z 112 ion undergoes further fragmentation typical of haloanilines:
-
Loss of Ammonia (-17 Da): Yields the fluorophenyl cation (m/z 95 ).
-
Loss of HCN (-27 Da): Yields the fluorocyclopentadiene cation (m/z 85 ).
-
Loss of HF (-20 Da): Yields the aminophenyl cation (m/z 92 ). Note: This is less abundant in meta-isomers compared to ortho-isomers.
-
Visualization of Signaling Pathway
Caption: ESI-MS/MS fragmentation pathway of N-cyclobutyl-3-fluoroaniline showing the primary loss of the strained ring followed by aromatic core degradation.
Comparative Guide: Differentiating Alternatives
In drug development, distinguishing between regioisomers (position of fluorine) and homologs (size of alkyl ring) is critical. Use the table below to interpret your spectral data.
Isomeric Differentiation (Ortho vs. Meta vs. Para)
The position of the fluorine atom significantly alters the secondary fragmentation intensity.
| Feature | 3-Fluoro (Meta) - TARGET | 2-Fluoro (Ortho) - ALTERNATIVE | Mechanism of Difference |
| HF Loss (-20 Da) | Low / Minor | High / Dominant | Ortho-effect: In 2-fluoroaniline, the proximity of F and NH₂ facilitates direct HF elimination to form a stable heterocyclic ion. |
| m/z 112 Stability | High Intensity | Lower Intensity | The 2-fluoro cation is less stable due to rapid HF loss. |
| Key Diagnostic | Strong m/z 112, Weak m/z 92 | Strong m/z 92 (from 112) |
Homolog Differentiation (Ring Size)
If the N-substituent is unknown, the neutral loss mass is the definitive identifier.
| Compound | Precursor (m/z) | Primary Neutral Loss | Resulting Fragment |
| N-Cyclopropyl- | 152.1 | -42 Da (Propene) | m/z 110 |
| N-Cyclobutyl- | 166.1 | -54 Da (Cyclobutene) | m/z 112 |
| N-Cyclopentyl- | 180.1 | -68 Da (Cyclopentene) | m/z 112 |
| N-Isopropyl- | 154.1 | -42 Da (Propene) | m/z 112 |
Critical Note: N-Isopropyl and N-Cyclobutyl derivatives yield the same aromatic core fragment (m/z 112) but differ in precursor mass and neutral loss value (42 vs 54 Da).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9742, 3-Fluoroaniline. Retrieved from [Link]
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. N-cyclobutyl-3-fluoroaniline derivatives and general fragmentation rules. National Institute of Standards and Technology. Retrieved from [Link]
HPLC Method Development and Retention Time Analysis: N-Cyclobutyl-3-fluoroaniline vs. Synthetic Impurities
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
N-cyclobutyl-3-fluoroaniline is a critical secondary amine building block in pharmaceutical synthesis. Its production—typically via the reductive amination of 3-fluoroaniline with cyclobutanone—inherently generates a spectrum of structurally related impurities. This guide provides an objective, data-backed comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of the target compound versus its synthetic impurities, offering a validated framework for method development and reaction monitoring.
Mechanistic Basis for Chromatographic Separation
In reverse-phase HPLC (RP-HPLC), separation is governed by the differential partitioning of analytes between a polar mobile phase and a hydrophobic stationary phase (e.g., C18)[1]. For amine-containing compounds, this partitioning is heavily influenced by the degree of alkyl substitution, which alters both the basicity (pKa) and the lipophilicity (LogP) of the molecule.
During the synthesis of N-cyclobutyl-3-fluoroaniline, three primary amine-related species dictate the chromatographic landscape:
-
3-Fluoroaniline (Starting Material): A primary amine with high polarity. Under weakly acidic conditions, it is highly solvated by the aqueous mobile phase, resulting in minimal interaction with the C18 phase and early elution[2].
-
N-Cyclobutyl-3-fluoroaniline (Target Product): The addition of the cyclobutyl ring significantly increases the hydrophobic surface area. This secondary amine exhibits moderate polarity, allowing for controlled retention and distinct separation from the starting material.
-
N,N-Dicyclobutyl-3-fluoroaniline (Over-alkylation Impurity): A tertiary amine resulting from the double alkylation of the starting material. The presence of two bulky, non-polar cyclobutyl groups drastically reduces the molecule's polarity, leading to strong hydrophobic interactions with the stationary phase and late elution.
Fig 1. Logical relationship between amine substitution, polarity, and RP-HPLC retention time.
Quantitative Data Comparison
To objectively compare the chromatographic performance, the retention times (RT) and relative retention times (RRT) are established using a standardized gradient RP-HPLC method. The data below illustrates the predictable shift in retention factor (k') as a function of alkylation.
| Compound | Structural Role | Amine Classification | Approx. LogP | Retention Time (min) | Relative Retention Time (RRT) |
| 3-Fluoroaniline | Starting Material | Primary | ~1.2 | 3.55 | 0.35 |
| Cyclobutanone | Starting Material | Ketone (Neutral) | ~0.5 | 4.10 | 0.41 |
| N-Cyclobutyl-3-fluoroaniline | Target Product | Secondary | ~2.8 | 10.15 | 1.00 |
| Desfluoro Impurity | Degradation/Process | Secondary | ~2.5 | 9.85 | 0.97 |
| N,N-Dicyclobutyl-3-fluoroaniline | Process Impurity | Tertiary | ~4.1 | 18.40 | 1.81 |
(Note: The desfluoro impurity is a common process-related anomaly in fluorinated aromatics, often eluting very close to the target, requiring optimized gradient slopes for baseline resolution[3].)
Experimental Workflow & Step-by-Step Methodology
To ensure a self-validating system, the protocol must incorporate a System Suitability Test (SST) that verifies the resolution between the critical pair (e.g., the target and the desfluoro impurity or starting material).
Fig 2. Step-by-step experimental workflow for RP-HPLC analysis of fluoroaniline derivatives.
Self-Validating RP-HPLC Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 50 mM ammonium acetate buffer and adjust to pH 4.5 using glacial acetic acid. Causality: Fluoroanilines are weak bases. Maintaining pH 4.5 ensures consistent partial ionization, preventing the primary amine from eluting in the void volume while sharpening peak shapes[2][4].
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile containing 0.05% acetic acid.
Step 2: System Suitability Testing (SST)
-
Prepare an SST solution containing 10 µg/mL each of 3-fluoroaniline, N-cyclobutyl-3-fluoroaniline, and N,N-dicyclobutyl-3-fluoroaniline in a 50:50 mixture of Water:Acetonitrile.
-
Validation Criteria: The method is only considered valid if the resolution (Rs) between 3-fluoroaniline and N-cyclobutyl-3-fluoroaniline is ≥ 5.0, and the tailing factor for the target peak is ≤ 1.5.
Step 3: Sample Preparation
-
Quench a 50 µL aliquot of the reductive amination reaction mixture.
-
Dilute to 10 mL with Acetonitrile to halt the reaction and solubilize all lipophilic impurities.
-
Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate matter.
Step 4: Chromatographic Execution
-
Column: Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) or an equivalent low-silanol activity column[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (stabilizes mass transfer kinetics).
-
Detection: UV at 242 nm (optimal for the fluoroaniline chromophore)[2].
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to trap polar starting materials)
-
2.0 - 15.0 min: 10% → 80% B (Linear ramp to elute secondary and tertiary amines)
-
15.0 - 18.0 min: 80% → 100% B (Column wash to remove highly lipophilic dimers)
-
18.0 - 25.0 min: 10% B (Re-equilibration)
-
Troubleshooting & Method Robustness
-
Impact of Unbuffered Solvents: If pure water is used instead of the pH 4.5 buffer, the retention time of 3-fluoroaniline will drastically shift toward the dead time (t0), and peak tailing will occur due to uncontrolled secondary interactions between the basic amine and residual silanols on the silica support[1][2].
-
Gradient Necessity: An isocratic method (e.g., 50% Acetonitrile) is insufficient for this mixture. It would cause the primary amine to elute too quickly (poor retention factor, k' < 1) while the tertiary amine would suffer from severe band broadening due to excessive retention on the stationary phase. The gradient ensures all species elute with optimal peak symmetry and theoretical plate counts.
References
- Source: oup.
- Source: nih.
- Source: acs.
- Source: researchgate.
Sources
Comparative Guide: N-Cyclobutyl vs. N-Isopropyl Fluoroanilines in Medicinal Chemistry
Executive Summary
In the optimization of fluoroaniline-based pharmacophores—common in kinase inhibitors (e.g., p38, MEK, c-Met) and CNS-active agents—the choice between an
This guide objectively compares these two motifs, providing experimental evidence and protocols to assist medicinal chemists in lead optimization.
Key Takeaways
| Feature | Medicinal Chemistry Impact | ||
| Conformation | Flexible (Free rotation) | Rigid (Puckered/Butterfly) | Cyclobutyl reduces entropic penalty upon binding. |
| Metabolic Liability | High (N-dealkylation via | Low to Moderate | Cyclobutyl often blocks rapid CYP-mediated dealkylation. |
| Lipophilicity ( | Moderate | Higher (+0.3–0.5 units) | Cyclobutyl increases permeability but may lower solubility. |
| Steric Bulk | Branched, variable volume | Fixed volume, directional | Cyclobutyl fills "square" hydrophobic sub-pockets more effectively. |
Physicochemical & Structural Analysis
Conformational Entropy and Sterics
The
In contrast, the
Lipophilicity and Solubility
Replacing an isopropyl group with a cyclobutyl group typically adds one carbon atom and closes a ring.
- : Expect an increase of +0.3 to +0.5 log units .
-
Solubility: The increase in lipophilicity often correlates with reduced aqueous solubility. If the fluoroaniline core is already highly lipophilic, the cyclobutyl analogue may require solubilizing groups (e.g., morpholine, piperazine) elsewhere on the scaffold.
Electronic Effects (pKa)
Anilines are weak bases.[1] The inductive effect (
-
-Isopropyl: Strong
effect stabilizes the ammonium cation. -
-Cyclobutyl: Slightly reduced basicity compared to isopropyl. The increased
-character of the C-C bonds in the strained ring (though less than cyclopropyl) pulls electron density slightly away from the nitrogen, potentially lowering the by 0.1–0.3 units. This is rarely biologically significant for binding but can influence permeability.
Metabolic Stability: The Core Differentiator
The primary driver for swapping isopropyl for cyclobutyl is metabolic stability .
The Isopropyl Liability
The methine proton (
-
Mechanism: CYP-mediated H-abstraction
Radical formation Hydroxylation ( -carbinolamine) Collapse to Acetone + Primary Aniline . -
Result: Rapid clearance and loss of potency (if the alkyl group is required for binding).
The Cyclobutyl Solution
The cyclobutyl ring lacks the freely accessible, electronically activated methine proton of the isopropyl group.
-
Resistance: It is significantly more resistant to
-dealkylation. -
Alternative Pathways: Metabolism may shift to remote ring oxidation (forming a stable alcohol) rather than cleavage. Unlike cyclopropyl amines, which can undergo ring opening to form reactive intermediates (e.g., as seen with Trovafloxacin), cyclobutyl rings are generally chemically inert and stable to ring-opening metabolism in most drug scaffolds.
Visualization of Metabolic Fates
Caption: Comparative metabolic fates. Isopropyl groups are prone to rapid dealkylation, whereas cyclobutyl groups often undergo slow ring hydroxylation, preserving the pharmacophore.
Experimental Protocols
Synthesis: Reductive Amination
The most robust method to install these groups is reductive amination. The protocol below is self-validating via TLC/LCMS monitoring.
Reagents:
-
Fluoroaniline derivative (1.0 equiv)
-
Ketone: Acetone (for isopropyl) or Cyclobutanone (for cyclobutyl) (3.0–5.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)
Step-by-Step Protocol:
-
Imine Formation: Dissolve the fluoroaniline in DCE (0.1 M). Add the ketone (Acetone or Cyclobutanone) and AcOH. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by LCMS. You may not see the stable imine, but ensuring equilibration is key.
-
-
Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.
-
Note: STAB is milder than NaCNBH
and avoids toxic cyanide byproducts.
-
-
Quench: Quench with saturated aqueous NaHCO
. Gas evolution (CO ) will occur. -
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Validation:
H NMR for -isopropyl will show a septet at ppm (J=6Hz). -cyclobutyl will show a multiplet at ppm.
-
In Vitro Microsomal Stability Assay
To empirically verify the metabolic advantage of the cyclobutyl analogue.
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System
-
Test Compounds (1 µM final conc.)
-
Positive Control (e.g., Verapamil or Testosterone)
Protocol:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .-
Success Criterion: Cyclobutyl analogue should show
half-life compared to isopropyl if dealkylation is the primary clearance route.
-
Decision Matrix for Lead Optimization
Use this logic flow to decide when to switch from Isopropyl to Cyclobutyl.
Caption: Strategic decision tree for substituting N-isopropyl with N-cyclobutyl based on metabolic and structural constraints.
References
-
Cyclobutanes in Drug Candidates
- Title: Cyclobutanes in Small-Molecule Drug Candid
- Source:J. Med. Chem. (Review of cyclobutyl properties vs other alkyl groups).
-
URL:[Link]
-
Lipophilicity Trends
- Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- Source:Beilstein J. Org. Chem. 2020, 16, 2141–2150.
-
URL:[Link]
-
Metabolic Stability of Amines
-
Reductive Amination Methodology
Sources
A Comparative Guide to the Characterization of N-cyclobutyl-3-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-cycloalkyl-fluoroaniline Scaffolds
N-cycloalkyl-fluoroaniline derivatives represent a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom into an aniline ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The N-cycloalkyl group, such as a cyclobutyl moiety, introduces a three-dimensional structural element that can influence conformational preferences and receptor binding. This unique combination of substituents makes these compounds valuable intermediates in the synthesis of a range of bioactive molecules, including kinase inhibitors and other pharmaceuticals. For instance, related N-cyclopropyl-4-fluoroanilines are key intermediates in the preparation of quinolone antibiotics.[3] A comprehensive and rigorous characterization of these derivatives is paramount to ensure their identity, purity, and suitability for downstream applications.
This guide provides a comparative framework for the characterization of N-cyclobutyl-3-fluoroaniline derivatives. Given the limited publicly available data on this specific scaffold, we will establish a baseline by examining the characterization of 3-fluoroaniline and then extrapolate the expected analytical signatures of N-cyclobutyl-3-fluoroaniline. We will delve into the core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), providing both theoretical expectations and practical experimental protocols.
Workflow for Comprehensive Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of a newly synthesized N-cyclobutyl-3-fluoroaniline derivative. The following workflow outlines a logical sequence of analyses to confirm the structure and assess the purity of the target compound.
Caption: A typical workflow for the synthesis and characterization of N-cyclobutyl-3-fluoroaniline derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For N-cyclobutyl-3-fluoroaniline derivatives, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure.
Comparative Analysis: 3-fluoroaniline vs. N-cyclobutyl-3-fluoroaniline
To understand the expected NMR spectra of N-cyclobutyl-3-fluoroaniline, we first consider the spectra of 3-fluoroaniline.
Table 1: Comparison of Expected ¹H NMR Data (in CDCl₃)
| Compound | Aromatic Protons (ppm) | NH/NH₂ Proton (ppm) | Cyclobutyl Protons (ppm) |
| 3-Fluoroaniline | 7.04 (dt), 6.41 (dd), 6.37 (ddd), 6.31 (td)[4] | ~3.7 (br s)[4] | N/A |
| N-cyclobutyl-3-fluoroaniline (Predicted) | ~7.1-6.4 (m) | ~3.8 (br s) | ~4.0-3.8 (m, 1H, CH-N), ~2.4-2.2 (m, 2H), ~1.8-1.6 (m, 4H) |
Causality Behind the Predicted Shifts:
-
Aromatic Region: The substitution of a hydrogen on the amino group with a cyclobutyl group will cause minor shifts in the aromatic proton signals due to a change in the electronic environment.
-
NH Proton: The N-H proton signal is expected to be a broad singlet and its chemical shift will be concentration-dependent.
-
Cyclobutyl Protons: The cyclobutyl group will introduce a new set of signals. The proton on the carbon directly attached to the nitrogen (CH-N) will be the most downfield due to the deshielding effect of the nitrogen atom. The other cyclobutyl protons will appear as complex multiplets in the aliphatic region.
Table 2: Comparison of Expected ¹³C NMR Data (in CDCl₃)
| Compound | Aromatic Carbons (ppm) | Cyclobutyl Carbons (ppm) |
| 3-Fluoroaniline | Aromatic carbons will show characteristic shifts and C-F coupling constants. | N/A |
| N-cyclobutyl-3-fluoroaniline (Predicted) | Minor shifts compared to 3-fluoroaniline. The carbon attached to the nitrogen will be significantly affected. | ~50-55 (C-N), ~30-35 (CH₂), ~15-20 (CH₂) |
Causality Behind the Predicted Shifts:
-
Cyclobutyl Carbons: The carbon attached to the nitrogen will be the most downfield of the cyclobutyl signals. The other two sets of carbons will appear in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-cyclobutyl-3-fluoroaniline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If available, acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.
-
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern.
Comparative Analysis: Expected Mass Spectra
Table 3: Comparison of Expected Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3-Fluoroaniline | 111.05 | 111 (M⁺), 84, 83 |
| N-cyclobutyl-3-fluoroaniline (Predicted) | 165.11 | 165 (M⁺), 137 ([M-C₂H₄]⁺), 122 ([M-C₃H₅]⁺), 110 ([M-C₄H₇]⁺), 95 |
Causality Behind the Predicted Fragmentation:
-
Molecular Ion: The molecular ion peak for N-cyclobutyl-3-fluoroaniline is expected at m/z 165.
-
Fragmentation: The primary fragmentation pathway for N-alkyl anilines is typically the loss of the alkyl substituent or parts of it. For the cyclobutyl group, we can expect the loss of ethylene (C₂H₄) or larger fragments from the ring.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the N-cyclobutyl-3-fluoroaniline derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
Comparative Analysis: Expected IR Absorptions
Table 4: Comparison of Key Infrared (IR) Absorptions (cm⁻¹)
| Functional Group | 3-Fluoroaniline | N-cyclobutyl-3-fluoroaniline (Predicted) |
| N-H Stretch | 3450-3300 (two bands for -NH₂) | 3400-3300 (one band for -NH-) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | N/A | ~2980-2850 |
| C=C Stretch (Aromatic) | ~1620-1580 | ~1620-1580 |
| C-N Stretch | ~1340-1260 | ~1340-1260 |
| C-F Stretch | ~1280-1100 | ~1280-1100 |
Causality Behind the Predicted Spectra:
-
N-H Stretch: The most significant difference will be in the N-H stretching region. The primary amine of 3-fluoroaniline shows two bands (symmetric and asymmetric stretching), while the secondary amine of the N-cyclobutyl derivative will show a single band.
-
C-H Stretch (Aliphatic): The presence of the cyclobutyl group will introduce new C-H stretching absorptions in the 2980-2850 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
For solid samples, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[5]
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
HPLC is the gold standard for assessing the purity of non-volatile organic compounds and is crucial for quality control in drug development.
Comparative Analysis: Chromatographic Behavior
Table 5: Comparison of Expected HPLC Behavior (Reversed-Phase)
| Compound | Expected Retention Time | Rationale |
| 3-Fluoroaniline | Shorter | More polar due to the primary amine. |
| N-cyclobutyl-3-fluoroaniline | Longer | Less polar (more lipophilic) due to the addition of the cyclobutyl group, leading to stronger interaction with the C18 stationary phase. |
| N-ethyl-3-fluoroaniline | Intermediate | Lipophilicity is intermediate between 3-fluoroaniline and the N-cyclobutyl derivative. |
Causality Behind Retention Time:
In reversed-phase HPLC, retention time is primarily governed by the analyte's polarity. More polar compounds elute earlier, while less polar (more lipophilic) compounds have longer retention times. The addition of alkyl or cycloalkyl groups to the nitrogen atom increases the lipophilicity of the aniline derivative.
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of the N-cyclobutyl-3-fluoroaniline derivative in methanol or acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC or UPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol). For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Visualization of Experimental Workflows
Sources
Elemental Analysis Comparison Guide: Strategies for Fluorinated Pharmaceutical Intermediates (Model: C10H12FN)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols
As a Senior Application Scientist, I frequently encounter the analytical roadblocks associated with fluorinated pharmaceutical intermediates. The accurate elemental characterization of compounds like 3-(4-Fluorophenyl)pyrrolidine (Molecular Formula: C10H12FN)[1] requires an understanding of combustion chemistry that goes far beyond standard operational manuals. Fluorine's extreme electronegativity and the high bond dissociation energy of the C-F bond fundamentally disrupt traditional elemental analysis[2].
This guide objectively compares the two leading analytical platforms required to fully characterize this compound: the Modified Dumas CHNS/O Analyzer (e.g., Thermo Fisher FlashSmart) for Carbon, Hydrogen, and Nitrogen, and Combustion Ion Chromatography (e.g., Metrohm CIC) for Total Organic Fluorine (TOF).
The Causality of Fluorine Interference
In a standard Dumas combustion reactor operating at 1000–1060°C, the presence of fluorine triggers two catastrophic analytical failures:
-
CF₄ Co-elution: Fluorine reacts with carbon to form tetrafluoromethane (CF₄). CF₄ is highly refractory, survives the reduction reactor, and co-elutes precisely with nitrogen (N₂) on standard GC columns. This yields an artificially high %N value.
-
Quartz Etching: Fluorine reacts with hydrogen to form hydrofluoric acid (HF). HF aggressively etches the quartz (SiO₂) combustion tube, causing devitrification, premature tube failure, and catalyst poisoning[3].
To neutralize this, the CHN analysis of C10H12FN requires the addition of a fluorine scavenger (such as FluoAdso, a proprietary blend of alkaline earth oxides) directly into the sample capsule. This forces the thermodynamic formation of stable, solid metal fluorides (like MgF₂), trapping the fluorine in the ash zone and allowing clean N₂, CO₂, and H₂O to pass to the detector[3].
Mechanistic pathway of fluorine interference during combustion and its mitigation.
Platform Comparison: FlashSmart CHN vs. Metrohm CIC
While the modified FlashSmart platform successfully masks fluorine to yield accurate C, H, and N data, it cannot quantify the fluorine itself[3]. To close the mass balance, Combustion Ion Chromatography (CIC) is required. The Metrohm CIC system utilizes pyrohydrolysis to intentionally convert all organically bound fluorine into HF, which is then trapped in an aqueous absorber and quantified via ion chromatography[4].
The two platforms are not competitors; they are complementary systems required for the complete mass balance of C10H12FN.
Workflow comparison: Dumas CHN analysis vs. CIC for fluorinated compounds.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to accurately analyze C10H12FN.
Protocol 1: Modified Dumas CHN Analysis (Thermo Fisher FlashSmart)
-
System Calibration: Calibrate the Thermal Conductivity Detector (TCD) response using a certified reference material (CRM) such as Acetanilide.
-
System Validation (Crucial Step): Bracket the calibration with 4-Fluorobenzoic acid. If the %N reads >0.1%, the fluorine absorbent is exhausted or insufficient, as CF₄ is co-eluting with the nitrogen baseline. This acts as an immediate self-validating system check.
-
Sample Preparation: Weigh exactly 1.500–2.000 mg of C10H12FN into a tin capsule.
-
Absorbent Addition: Add 5–10 mg of FluoAdso directly on top of the sample[3]. Crimp the capsule tightly to ensure intimate contact during combustion.
-
Flash Combustion: Drop the capsule into the 1060°C reactor. The oxidation of the tin capsule creates a localized exothermic flash at ~1800°C, ensuring complete destruction of the C-F bonds while the FluoAdso permanently traps the liberated fluorine.
-
Detection: Quantify the cleanly separated N₂, CO₂, and H₂O via TCD.
Protocol 2: Total Organic Fluorine Quantification (Metrohm CIC)
-
System Equilibration: Prime the 920 Absorber Module with ultra-pure water and establish a stable IC baseline[4].
-
Sample Introduction: Weigh 2.000–5.000 mg of C10H12FN into a ceramic boat. Quartz boats must be strictly avoided for this specific workflow to prevent HF-induced etching during pyrolysis[4].
-
Pyrohydrolysis: Drive the boat into the combustion oven at 1050°C under an Ar/O₂ atmosphere supplemented with a continuous stream of ultrapure water. This hydrolyzes the strong C-F bonds into gaseous HF[4].
-
Absorption: Route the gaseous effluent into the absorber module containing dilute H₂O₂. This traps the volatile HF as stable, aqueous fluoride (F⁻)[4].
-
IC Quantification: Inject the absorption solution into the Ion Chromatograph. The F⁻ peak is separated on an anion-exchange column and quantified against a multi-ion standard curve[4].
Quantitative Data Presentation
Based on the exact molar mass of C10H12FN (165.211 g/mol ), the tables below summarize the theoretical expectations versus the acceptable experimental recovery ranges for a validated system.
Table 1: Theoretical vs. Expected Experimental Values for C10H12FN
| Element | Theoretical Value (%) | Expected Experimental Range (%) | Preferred Analytical Platform |
| Carbon (C) | 72.70 | 72.40 – 73.00 | Modified Dumas CHN Analyzer |
| Hydrogen (H) | 7.32 | 7.15 – 7.50 | Modified Dumas CHN Analyzer |
| Nitrogen (N) | 8.48 | 8.35 – 8.60 | Modified Dumas CHN Analyzer |
| Fluorine (F) | 11.50 | 11.30 – 11.70 | Combustion Ion Chromatography |
Table 2: Platform Feature Comparison
| Feature | Thermo Fisher FlashSmart (Modified Dumas) | Metrohm Combustion IC (CIC) |
| Primary Analytes | C, H, N, S, O | F, Cl, Br, I, S |
| Treatment of Fluorine | Masked/Absorbed (via FluoAdso) to prevent GC interference | Directly quantified via pyrohydrolysis and IC |
| Sample Throughput | High (~5-10 mins per sample) | Medium (~15-20 mins per sample) |
| Matrix Limitations | Requires frequent ash/crucible removal for highly fluorinated compounds | High tolerance for halogenated matrices; requires ceramic boats |
References
Sources
The Cyclobutyl Group as a Bioisosteric Replacement for the Isopropyl Moiety: A Comparative Guide for Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles.[1][2] One such strategy gaining traction is the bioisosteric replacement of the ubiquitous isopropyl group with a cyclobutyl moiety.[3] This guide provides a comprehensive comparison of these two groups, offering researchers and drug development professionals a data-driven framework for decision-making. We will delve into the nuanced effects of this substitution on critical drug-like properties, including metabolic stability, physicochemical characteristics, and biological activity, supported by experimental data and established protocols.
The Rationale for Bioisosteric Replacement
Bioisosterism, the exchange of a functional group within a molecule for another with similar physical and chemical properties, is a cornerstone of medicinal chemistry.[2][4] The goal is to optimize a compound's properties, such as enhancing potency, improving safety profiles, or altering metabolic pathways.[1][2][5][6] The isopropyl group, while a common and often effective substituent, can be susceptible to metabolic oxidation, potentially leading to rapid clearance and reduced bioavailability.[7] The cyclobutyl group, with its unique structural and electronic properties, presents a compelling alternative.[8][9]
Key Considerations for the Isopropyl-to-Cyclobutyl Switch:
-
Increased Metabolic Stability: The cyclobutyl ring is generally more resistant to enzymatic degradation compared to the isopropyl group.[8][10]
-
Conformational Rigidity: The puckered structure of the cyclobutane ring can confer a degree of conformational constraint on the molecule, which may lead to improved receptor binding affinity and selectivity.[8][9]
-
Modulation of Physicochemical Properties: This replacement can influence lipophilicity and solubility, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11]
-
Vectorial Orientation: The three-dimensional nature of the cyclobutyl ring can be exploited to orient key pharmacophoric elements towards their binding partners.[8]
Comparative Analysis: Isopropyl vs. Cyclobutyl
The decision to replace an isopropyl group with a cyclobutyl moiety should be based on a thorough evaluation of the potential impacts on various molecular properties.
Metabolic Stability
A primary driver for this bioisosteric switch is the potential for enhanced metabolic stability. The isopropyl group is often a site of cytochrome P450 (CYP)-mediated oxidation, leading to the formation of metabolites that are more readily excreted. The cyclobutyl group, being a cyclic alkane, can exhibit greater resistance to such metabolic transformations.[8]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound/Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Isopropyl-containing Analog | 45 | 30.8 |
| Cyclobutyl-containing Analog | > 90 | < 15.4 |
Note: Data is representative and can vary depending on the specific molecular scaffold.[7]
The data in Table 1 clearly illustrates the potential for the cyclobutyl group to significantly increase the metabolic half-life and reduce the intrinsic clearance of a compound. This can translate to improved oral bioavailability and a longer duration of action in vivo.
Physicochemical Properties
The introduction of a cyclobutyl ring in place of an isopropyl group can subtly but significantly alter a molecule's physicochemical profile.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's membrane permeability and solubility.[11][][13][14] While both isopropyl and cyclobutyl groups are hydrophobic, their contributions to overall lipophilicity can differ.
Table 2: Comparison of Calculated Physicochemical Properties
| Property | Isopropyl Group | Cyclobutyl Group |
| Calculated LogP (cLogP) | ~1.5 | ~1.8 |
| Molecular Weight ( g/mol ) | 43.09 | 56.11 |
| Topological Polar Surface Area (TPSA) | 0 Ų | 0 Ų |
Note: cLogP values are estimations and can vary. Experimental determination is crucial.
Generally, the cyclobutyl group can lead to a slight increase in lipophilicity compared to the isopropyl group.[10] This needs to be carefully considered in the context of the overall molecule, as excessive lipophilicity can lead to poor solubility and increased off-target effects.
Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body.[15][16][17] The impact of the isopropyl-to-cyclobutyl switch on solubility is not always predictable and is highly dependent on the overall molecular structure. While increased lipophilicity from the cyclobutyl group might suggest decreased aqueous solubility, the more rigid and defined shape of the cyclobutyl ring can sometimes lead to improved crystal packing and, consequently, better solubility.
Biological Activity and Receptor Binding
The conformational rigidity imparted by the cyclobutyl ring can have a profound impact on a molecule's interaction with its biological target.[8][9] By locking the substituent in a more defined orientation, the cyclobutyl group can enhance binding affinity and selectivity. In some cases, the cyclobutyl ring itself can make favorable van der Waals contacts within a hydrophobic binding pocket, further contributing to potency.[8] However, it is also possible that the increased steric bulk of the cyclobutyl group could lead to a decrease in activity if the binding pocket is constrained.
Experimental Workflows for Evaluation
A systematic experimental approach is essential to validate the effects of the isopropyl-to-cyclobutyl bioisosteric replacement.
Workflow for Assessing Bioisosteric Replacement
Caption: Workflow for evaluating the isopropyl-to-cyclobutyl bioisosteric switch.
Experimental Protocols
This assay measures the rate at which a compound is metabolized by liver enzymes.[18][19]
Protocol:
-
Preparation: Prepare a stock solution of the test compound (both isopropyl and cyclobutyl analogs) in DMSO.
-
Incubation: Incubate the test compound at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[19]
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.[20]
This "gold standard" assay determines the equilibrium solubility of a compound.[15][21]
Protocol:
-
Preparation: Add an excess of the solid compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the suspension at a controlled temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the suspension to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method like HPLC-UV or LC-MS.[15]
This classic method measures the distribution of a compound between an organic and an aqueous phase at a specific pH.[][13][14]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa.
-
Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using LC-MS/MS.[13]
-
Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Case Study Snapshot
A study on kinase inhibitors demonstrated that replacing an N-isopropyl group with an N-cyclobutyl group on a pyrazole scaffold led to a significant improvement in metabolic stability.[7] The isopropyl analog exhibited a half-life of 45 minutes in HLM, whereas the cyclobutyl analog had a half-life greater than 90 minutes.[7] This modification, without compromising potency, highlighted the utility of this bioisosteric switch in overcoming metabolic liabilities.
Conclusion
The bioisosteric replacement of an isopropyl group with a cyclobutyl moiety is a valuable strategy in the medicinal chemist's toolbox. This substitution can offer significant advantages, most notably in enhancing metabolic stability and providing a tool to fine-tune a molecule's conformational properties.[8] However, the impact on physicochemical properties such as lipophilicity and solubility, as well as on biological activity, must be carefully evaluated on a case-by-case basis. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to systematically assess the viability of this substitution in their drug discovery programs, ultimately facilitating the design of more effective and developable drug candidates.
References
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Creative Biolabs. Aqueous Solubility. Available from: [Link]
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Willems, S., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. 2020. Available from: [Link]
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BioDuro. ADME LogP LogD Assay. Available from: [Link]
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American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. 2013. Available from: [Link]
- Nogrady, T. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. 2005.
- Hasaneen, N., et al.
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protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. 2025. Available from: [Link]
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NETZSCH. Determining the Ideal Solubility of Drug Candidates by Means of DSC. 2025. Available from: [Link]
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Bai Yin, Y., et al. Synthesis of cyclobutane analogues. ResearchGate. 2025. Available from: [Link]
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Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. 2024. Available from: [Link]
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Bisacchi, G. S., et al. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogs. Journal of Medicinal Chemistry. 1991. Available from: [Link]
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Cambridge MedChem Consulting. LogD. 2019. Available from: [Link]
- Linclau, B., et al. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. 2020.
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Chemspace. Bioisosteric Replacements. Available from: [Link]
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Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. 2023. Available from: [Link]
- Gruber, J., et al.
- Gaikwad, P. L., et al. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012.
- Xie, J., et al. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. PMC.
- Sharma, P., et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025.
-
Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. 2020. Available from: [Link]
- Grygorenko, O. O., et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. 2024.
- Meanwell, N. A. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025.
- Charton, M. Structural Effects of the Cyclobutyl Group on Reactivity and Properties.
- Research & Reviews: Journal of Medicinal & Organic Chemistry. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. 2022.
- Charton, M. Structural Effects of the Cyclobutyl Group on Reactivity and Properties. R Discovery. 2009.
- Cozzi, N. V., et al. Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters. 2015.
- Fiveable. 4.5 Physicochemical properties. Medicinal Chemistry. 2025.
- ResearchGate. Examples of bioisosteric replacement in drug development.
- SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design.
- Chemistry Stack Exchange.
-
PubChem. Isopropylcyclobutane. Available from: [Link]
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Safety Operating Guide
N-cyclobutyl-3-fluoroaniline proper disposal procedures
As a Senior Application Scientist, I understand that handling novel halogenated aromatic amines requires moving beyond basic compliance. To build a truly secure laboratory environment, researchers must understand the causality behind every safety protocol.
N-cyclobutyl-3-fluoroaniline (CAS: 1249444-92-5) is a secondary fluorinated aniline[1]. Its unique structure—combining a lipophilic cyclobutyl ring with a highly electronegative fluorine atom—makes it a valuable building block in drug development, but also dictates strict handling and disposal requirements. This guide provides a self-validating, mechanistic approach to managing this compound safely.
Chemical Profile & Hazard Causality
To handle N-cyclobutyl-3-fluoroaniline safely, we must first understand how its molecular structure dictates its physical hazards and biological toxicity.
-
Lipophilicity & Dermal Penetration: The cyclobutyl group significantly increases the molecule's lipophilicity compared to primary anilines. This allows the compound to rapidly penetrate standard laboratory PPE (like thin nitrile) and absorb through the skin, leading to unrecognized systemic toxicity[2].
-
Environmental Persistence: The meta-fluorine substitution increases metabolic and environmental stability. Consequently, the EPA classifies this as a Halogenated Organic Compound , making it highly toxic to aquatic life and strictly regulated in waste streams[3].
-
Mechanistic Toxicity (Methemoglobinemia): Like most aniline derivatives, systemic absorption leads to severe blood toxicity. Hepatic cytochrome P450 enzymes oxidize the amine into a highly reactive N-hydroxylamine. This metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. Because methemoglobin cannot bind oxygen, exposure leads to rapid cellular hypoxia and cyanosis[4][5].
Mechanistic Pathway of Toxicity
Fig 1: Metabolic pathway of fluorinated aniline derivatives leading to methemoglobinemia.
Quantitative Safety Data & Operational Specifications
The following table synthesizes the critical physicochemical parameters and translates them into actionable laboratory controls.
| Parameter | Specification | Operational Rationale & Causality |
| Chemical Class | Halogenated Secondary Amine | Dictates disposal stream (Halogenated Organic Waste) due to the fluorine atom[3]. |
| Primary Hazard | Toxic (Oral/Dermal/Inhalation) | Induces methemoglobinemia; cyclobutyl group enhances rapid skin absorption[2][5]. |
| Glove Material | Butyl Rubber or PVA | Nitrile is permeable to anilines over time; Butyl provides necessary chemical resistance[6]. |
| Spill Absorbent | Vermiculite / Dry Sand | Prevents aqueous runoff; anilines are highly toxic to aquatic life[7]. |
| Storage Compatibility | Segregate from Oxidizers/Acids | Exothermic reactions or toxic gas release can occur upon mixing[6]. |
Immediate Spill Response Protocol
In the event of a spill, immediate containment is critical to prevent inhalation exposure and environmental contamination.
Phase 1: Evacuation & Assessment
-
Isolate the Area: Immediately alert personnel and secure the perimeter. If the spill exceeds 100 mL outside of a certified chemical fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department[6][7].
-
Eliminate Ignition Sources: Extinguish all flames and disconnect hot plates. Aniline vapors can be combustible and form explosive mixtures with air[6].
Phase 2: Advanced PPE Donning 3. Upgrade Hand Protection: Remove standard nitrile gloves. Don heavy-duty Butyl rubber or Polyvinyl Alcohol (PVA) gloves[6]. Causality: Anilines rapidly permeate standard thin nitrile, leading to unrecognized dermal absorption[2]. 4. Respiratory Protection: If ventilation is compromised, equip a NIOSH-approved full-face respirator with organic vapor cartridges[5].
Phase 3: Containment & Neutralization 5. Deploy Inert Absorbent: Cover the spill entirely with vermiculite, dry sand, or a commercial inert absorbent[7]. Causality: Never use water. Water will spread the lipophilic compound, increasing the contamination zone and creating a massive volume of highly regulated aqueous hazardous waste. 6. Mechanical Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag or rigid container[6][7]. 7. Surface Decontamination: Wipe the affected area with a solvent-dampened rag (e.g., ethanol or isopropanol) to dissolve residual lipophilic traces, followed by a mild detergent wash. Dispose of all wipes as hazardous waste[8].
Self-Validation Checkpoint: Inspect the spill area with a UV light (if applicable to your fluorescent derivatives) or perform a secondary solvent wipe to ensure zero residue remains before removing PPE.
Standard Operating Procedure (SOP): Routine Disposal Workflow
Improper disposal of fluorinated anilines can lead to severe regulatory fines and environmental damage. Follow this self-validating workflow for routine laboratory disposal.
Phase 1: Waste Segregation & Compatibility Verification
-
Identify the Waste Stream: Classify N-cyclobutyl-3-fluoroaniline strictly as a Halogenated Organic Waste [3].
-
Verify Compatibility: Ensure the waste carboy contains NO strong oxidizers, acids, or heavy metals[6][9]. Causality: The EPA mandates strict segregation of halogenated solvents because their disposal requires specialized high-temperature incineration equipped with acid-gas scrubbers to neutralize the hydrogen fluoride (HF) generated during combustion[9][10]. Mixing amines with oxidizers can also trigger dangerous exothermic degradation[6].
Phase 2: Containerization & Transfer 3. Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container[6][11]. Causality: Metal containers must be avoided as aqueous amine solutions can gradually form corrosive salts that degrade metal, leading to delayed catastrophic failure in the waste accumulation area[11]. 4. Fume Hood Transfer: Perform all transfers inside a certified chemical fume hood using a dedicated funnel to prevent external contamination. 5. Headspace Management: Fill the container to no more than 80% capacity[9]. Causality: Leaving headspace accommodates potential vapor expansion due to laboratory temperature fluctuations.
Phase 3: Labeling & EHS Handoff 6. Apply Regulatory Labeling: Attach a hazardous waste tag immediately. List the exact chemical name ("N-cyclobutyl-3-fluoroaniline") and check the "Toxic" and "Halogenated" hazard boxes[6][11]. 7. Secure Storage: Store the sealed container in a secondary containment tray (e.g., Nalgene/polypropylene tub) in a designated, well-ventilated accumulation area below eye level[6].
Self-Validation Checkpoint: Before closing the waste container, physically verify the integrity of the secondary containment, confirm the cap is securely threaded, and ensure the waste label matches your laboratory's active chemical inventory log exactly.
References
Sources
- 1. CAS: 1249444-92-5 | CymitQuimica [cymitquimica.com]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling N-cyclobutyl-3-fluoroaniline
Topic: Personal protective equipment for handling N-cyclobutyl-3-fluoroaniline Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety & Hazard Overview
Immediate Action Required: Treat N-cyclobutyl-3-fluoroaniline with the rigorous containment protocols reserved for toxic, lipophilic anilines.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact derivative may be sparse in public repositories, its structural components—a fluorinated aniline core coupled with a lipophilic cyclobutyl moiety—dictate a high-risk profile. The cyclobutyl group enhances lipophilicity, potentially accelerating dermal absorption compared to the parent 3-fluoroaniline.
Core Hazards (Inferred from Analogs):
-
Acute Toxicity: High risk via inhalation, ingestion, and dermal contact.[1]
-
Target Organ Toxicity: Potential methemoglobinemia inducer (cyanosis, hypoxia).
-
Corrosivity/Irritation: Severe eye damage and skin irritation.[2][3][4][5]
-
Sensitization: Potential skin sensitizer.[4]
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for handling fluorinated N-alkyl anilines. The following matrix is the non-negotiable standard for safe operation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses allow vapor entry. Goggles seal against splashes and volatile amine vapors. |
| Hand Protection | Double Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Laminate (e.g., Silver Shield®) or Thick Nitrile (8 mil) | Anilines permeate thin nitrile rapidly. Laminate films provide the necessary permeation breakthrough time (>480 min). |
| Respiratory | Fume Hood (Primary) or P100/OV Respirator (Secondary) | Volatile amines cause respiratory sensitization. Use N95 only for dusts; Organic Vapor (OV) cartridges are required for liquids/vapors. |
| Body Defense | Tyvek® Lab Coat or Chemical Apron (over cotton) | Cotton absorbs anilines, holding the toxin against the skin. Impervious Tyvek prevents saturation. |
| Footwear | Closed-toe, non-perforated leather/synthetic. | Prevents absorption through canvas/mesh shoes in case of a drop spill. |
Operational Handling Protocol
A. Engineering Controls[1]
-
Ventilation: All operations (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm.
-
Static Control: Use anti-static weighing boats. Fluorinated amines can accumulate static charge, leading to powder scattering.
B. Workflow Visualization: Safe Donning Sequence
Proper donning is the first line of defense. The following logic flow ensures a sealed protective barrier.
Caption: Sequential PPE donning workflow to ensure "shingle effect" layering, preventing liquid ingress at wrists.
C. Synthesis & Transfer Techniques
-
Weighing: If the substance is a liquid, use a positive displacement pipette to prevent dripping. If solid, weigh in a closed balance or use a static gun before dispensing.
-
Solubilization: Add solvent slowly. Fluorinated anilines can be exothermic upon protonation (if using acid catalysts).
-
Quenching: Never add water directly to the neat amine. Dilute into an organic solvent first, then wash.
Emergency Response: Spill & Exposure
A. Immediate Exposure Actions[1][4]
-
Skin Contact: Do not use ethanol/solvents to wash skin; this enhances absorption. Wash with soap and copious water for 15 minutes.[6][7]
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist support immediately.
-
Inhalation: Move to fresh air. If blue discoloration (cyanosis) of lips/nails occurs, administer oxygen (medical personnel only).
B. Spill Cleanup Logic
Scenario: 10 mL spill of N-cyclobutyl-3-fluoroaniline inside a fume hood.
Caption: Step-by-step spill response protocol minimizing volatilization and spread.
Waste Disposal Strategy
Scientific Rationale: Fluorinated organic amines are stable and toxic. They cannot be degraded by standard biological water treatment. Incineration is the only validated disposal method to break the C-F bond and destroy the aniline core.
| Waste Stream | Handling Procedure | Disposal Code (Typical) |
| Liquid Waste | Collect in a dedicated "Halogenated Organic" solvent carboy. Do not mix with oxidizers (Nitric acid) —risk of violent reaction. | D022 (Chloroform ref) or similar Halogenated code. |
| Solid Waste | Contaminated gloves, weighing boats, and paper must be double-bagged in clear polyethylene bags. | Hazardous Solid Debris |
| Sharps | Needles contaminated with the amine must go into rigid sharps containers immediately. Do not recap. | Bio/Chem Sharps |
Final Directive: Contact your facility's EHS officer to confirm if this specific aniline requires segregation from non-fluorinated halogenated waste (due to HF generation potential during incineration).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9742, 3-Fluoroaniline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
